molecular formula C7H16N2O B1663857 N-Acetylcadaverine CAS No. 32343-73-0

N-Acetylcadaverine

Cat. No.: B1663857
CAS No.: 32343-73-0
M. Wt: 144.21 g/mol
InChI Key: RMOIHHAKNOFHOE-UHFFFAOYSA-N
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Description

N-acetylcadaverine is an N-substituted cadaverine that is cadaverine in which one of the amino groups has been converted to the corresponding acetamide. It has a role as a human metabolite. It is a secondary carboxamide, a primary amino compound, a member of acetamides and a N-substituted cadaverine. It is functionally related to a cadaverine. It is a conjugate base of a this compound(1+).
n-(5-Aminopentyl)acetamide has been reported in Drosophila melanogaster and Saccharomyces cerevisiae with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-aminopentyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16N2O/c1-7(10)9-6-4-2-3-5-8/h2-6,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOIHHAKNOFHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186068
Record name Monoacetylcadaverine
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name N-Acetylcadaverine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

32343-73-0
Record name Acetylcadaverine
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Record name Monoacetylcadaverine
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Record name Monoacetylcadaverine
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Record name N-(5-Aminopentyl)acetamide
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Record name N-Acetylcadaverine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to N-Acetylcadaverine: Unveiling the Chemical Properties, Structure, and Biological Significance of a Novel Biogenic Amine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – This comprehensive technical guide offers a deep dive into the chemical properties, structure, and emerging biological relevance of N-Acetylcadaverine, a molecule of growing interest to researchers, scientists, and drug development professionals. While much remains to be elucidated about this intriguing biogenic amine, this document synthesizes the current state of knowledge to provide a foundation for future investigation.

Introduction: The Emerging Significance of this compound

This compound is an acetylated derivative of cadaverine, a diamine produced through the decarboxylation of the amino acid lysine.[1] As a human metabolite, this compound is found in various biological fluids and tissues, and recent studies have begun to shed light on its potential roles in both physiological and pathological processes.[1] This guide will provide a detailed exploration of its chemical nature, biosynthetic origins, and potential as a biomarker and therapeutic target.

Chemical Structure and Physicochemical Properties

This compound, with the systematic name N-(5-aminopentyl)acetamide, is a primary amino compound and a member of the acetamide class.[1] The acetylation of one of the primary amino groups of cadaverine alters its physicochemical properties, influencing its polarity, charge, and interactions with biological macromolecules.

Below is a summary of its key computed chemical properties:

PropertyValueSource
Molecular Formula C7H16N2O[1]
Molecular Weight 144.21 g/mol [1]
IUPAC Name N-(5-aminopentyl)acetamide[1]
CAS Number 32343-73-0
Water Solubility 23.7 g/L (Predicted)
logP -0.4 (Predicted)
pKa (Strongest Basic) 10.21 (Predicted)

Biosynthesis and Metabolism: An Area of Active Investigation

The metabolic pathways governing the synthesis and degradation of this compound are not yet fully characterized. However, it is understood to be derived from cadaverine, which itself is a product of lysine metabolism.

Biosynthesis of the Precursor: Cadaverine

Cadaverine is synthesized from the essential amino acid L-lysine through a decarboxylation reaction catalyzed by the enzyme lysine decarboxylase (LDC). This pathway is prevalent in bacteria and plants.

G Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine  Lysine Decarboxylase (LDC) CO2 CO₂ G cluster_synthesis Biosynthesis cluster_degradation Degradation Cadaverine Cadaverine NAcetylcadaverine This compound Cadaverine->NAcetylcadaverine N-Acetyltransferase (Enzyme Unknown) FurtherMetabolism Further Metabolism Cadaverine->FurtherMetabolism NAcetylcadaverine->Cadaverine Deacetylase (Enzyme Unknown) CoA CoA Acetate Acetate AcetylCoA Acetyl-CoA

Caption: Postulated Metabolic Pathways of this compound.

Physiological and Pathological Roles: An Emerging Picture

The precise physiological functions of this compound in mammals are still under investigation. However, its association with certain pathological conditions suggests it may serve as a valuable biomarker.

Potential Role in Cancer

Several studies have implicated polyamines and their acetylated derivatives in cancer progression. While direct evidence for this compound's role is limited, related N-acetylated polyamines have been linked to cancer cell proliferation. [2][3]One study identified increased levels of N-acetylputrescine and cadaverine in the plasma of rats with squamous cell carcinoma of the lung, suggesting their potential as cancer biomarkers. [3]Further research is needed to clarify the specific contribution of this compound to tumorigenesis and its utility as a diagnostic or prognostic marker.

Association with Other Conditions

There is currently a lack of substantial evidence directly linking this compound to other specific diseases. Its classification as a uremic toxin has been considered, but its role in the pathophysiology of kidney disease remains to be established. [4][5]

Toxicological Profile

There is a significant lack of toxicological data specifically for this compound. While its precursor, cadaverine, is known to be toxic in large doses, the acetylation process may alter its toxicological profile. [6]Safety data sheets for this compound indicate that it is corrosive and can cause severe skin burns and eye damage. [7]However, comprehensive studies on its acute and chronic toxicity, including the determination of an LD50, are not currently available in the public domain.

Analytical Methodologies: A Critical Need for Validated Protocols

The accurate quantification of this compound in biological matrices is crucial for advancing our understanding of its biological roles. While no standardized, validated protocols have been published specifically for this compound, methodologies for related N-acetylated compounds can be adapted.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most promising technique for the sensitive and specific quantification of this compound in complex biological samples such as plasma and urine.

6.1.1. Experimental Protocol: A General Framework for LC-MS/MS Analysis

The following protocol provides a general workflow that can be optimized and validated for this compound analysis.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over several minutes, followed by a re-equilibration step. The specific gradient will require optimization.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion.

      • Precursor Ion (Q1): [M+H]+ for this compound (m/z 145.1).

      • Product Ions (Q3): Fragmentation of the precursor ion will yield characteristic product ions that need to be identified and optimized for maximum intensity.

    • Instrument Parameters: Dwell time, collision energy, and other source parameters must be optimized for maximum sensitivity.

G Start Biological Sample (Plasma, Urine, Tissue) SamplePrep Sample Preparation (e.g., Protein Precipitation, SPE) Start->SamplePrep LC Liquid Chromatography (LC) Separation SamplePrep->LC MS Tandem Mass Spectrometry (MS/MS) Detection & Quantification LC->MS Data Data Analysis MS->Data

Caption: General Workflow for LC-MS/MS Analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of this compound, but it requires a derivatization step to increase its volatility.

6.2.1. Derivatization

Common derivatization reagents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). [8][9]The choice of reagent and reaction conditions must be optimized to ensure complete and stable derivatization of both the primary and secondary amine groups of this compound.

Future Directions and Applications in Drug Development

The study of this compound is in its nascent stages, and significant research is required to fully understand its biological importance.

  • Elucidation of Metabolic Pathways: Identifying the specific N-acetyltransferase and deacetylase enzymes will be critical for understanding the regulation of this compound levels.

  • Functional Studies: Investigating the direct effects of this compound on cellular processes, such as cell signaling and proliferation, will clarify its physiological roles.

  • Biomarker Validation: Large-scale clinical studies are needed to validate the potential of this compound as a biomarker for cancer and other diseases.

  • Therapeutic Targeting: Should this compound be implicated in disease pathogenesis, the enzymes involved in its metabolism could become novel targets for drug development.

Conclusion

This compound is a biogenic amine with emerging significance in biological research. While our understanding of its metabolism, physiological function, and toxicological profile is currently limited, its potential as a biomarker, particularly in the context of cancer, warrants further investigation. The development and validation of robust analytical methods will be paramount to advancing our knowledge of this intriguing molecule and unlocking its potential in diagnostics and therapeutics.

References

  • N-acetyltransferase. In: Wikipedia. ; 2023. [Link]

  • Della Ragione, F., & Pegg, A. E. (1982). Studies of the specificity and kinetics of rat liver spermidine/spermine N1-acetyltransferase. Biochemical Journal, 208(3), 615-621.
  • Human Naa50 Shows Serotonin N-Acetyltransferase Activity, and Its Overexpression Enhances Melatonin Biosynthesis, Resulting in Osmotic Stress Tolerance in Rice. MDPI. [Link]

  • N-acetyltransferases of rat liver and blood: substrate specificities. PubMed. [Link]

  • N-acetylaspartate improves cell survival when glucose is limiting. bioRxiv. [Link]

  • This compound. PubChem. [Link]

  • The role of N-acetyltransferases in cancers. PubMed. [Link]

  • Role of N-cadherin in proliferation, migration, and invasion of germ cell tumours. PMC. [Link]

  • Role of Increased n-acetylaspartate Levels in Cancer. PMC. [Link]

  • A pan-cancer analysis of the oncogenic role of N-acetyltransferase 8 like in human cancer. BMC Cancer. [Link]

  • This compound. PubChem. [Link]

  • N-acetyl amino acid deacetylase–catalyzed deacetylation reactions. ResearchGate. [Link]

  • Acetyltransferases & Deacetylases. CD BioSciences. [Link]

  • Unexpected Acetylation of Endogenous Aliphatic Amines by Arylamine N‐Acetyltransferase NAT2. ResearchGate. [Link]

  • What is new in uremic toxicity? PMC. [Link]

  • A reliable LC-MS/MS method for the quantification of N-acetyl-p-benzoquinoneimine, acetaminophen glutathione and acetaminophen glucuronide in mouse plasma, liver and kidney: Method validation and application to a pharmacokinetic study. PubMed. [Link]

  • Structural basis of substrate-binding specificity of human arylamine N-acetyltransferases. PubMed. [Link]

  • Distribution of free N-acetylneuraminic acid in rat organs. PubMed. [Link]

  • Eukaryotic arylamine N-acetyltransferase. Investigation of substrate specificity by high-throughput screening. University of Oxford. [Link]

  • Uremic toxins overload accelerates renal damage in a rat model of chronic renal failure. PubMed. [Link]

  • N-acetyl Cysteine Overdose Induced Acute Toxicity and Hepatic Microvesicular Steatosis by Disrupting GSH and Interfering Lipid Metabolisms in Normal Mice. NIH. [Link]

  • Unexpected Acetylation of Endogenous Aliphatic Amines by Arylamine N‐Acetyltransferase NAT2. PMC. [Link]

  • Localization of N-acetyltransferases NAT1 and NAT2 in human tissues. PubMed. [Link]

  • Deacetylation. Encyclopedia MDPI. [Link]

  • Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. MDPI. [Link]

  • Uremic Toxins and Protein-Bound Therapeutics in AKI and CKD: Up-to-Date Evidence. MDPI. [Link]

  • Showing Compound this compound (FDB022947). FooDB. [Link]

  • Absolute Concentrations of Metabolites in the Adult Human Brain in Vivo: Quantification of Localized Proton MR Spectra. ResearchGate. [Link]

  • Acute poisoning with acetamiprid: a case report. PMC. [Link]

  • Detecting natural abundance carbon signal of NAA metabolite within 12-cm3 localized volume of human brain using 1H-[13C] NMR spectroscopy. PubMed. [Link]

  • Mini-review: Human N-acetyltransferase genetic polymorphisms in susceptibility to aromatic amine and alkylaniline genotoxicity. PMC. [Link]

  • A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study. RSC Publishing. [Link]

  • N-acetyl Cysteine Overdose Induced Acute Toxicity and Hepatic Microvesicular Steatosis by Disrupting GSH and Interfering Lipid Metabolisms in Normal Mice. PubMed. [Link]

  • Changes in targeted metabolomics in lung tissue of chronic obstructive pulmonary disease. BMC Pulmonary Medicine. [Link]

  • Uremic toxin – Knowledge and References. Taylor & Francis. [Link]

  • GC Derivatization. Restek. [Link]

  • Acute poisoning with neonicotinoid insecticides: a case report and literature review. PubMed. [Link]

  • A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma. Semantic Scholar. [Link]

  • Investigation of human n-acetyltransferases (NAT1 and NAT2) genetic polymorphisms in susceptibility to aromatic amine and alkyla. ThinkIR. [Link]

  • Acetamide - SAFETY DATA SHEET. PENTA. [Link]

  • From Physicochemical Classification to Multidimensional Insights: A Comprehensive Review of Uremic Toxin Research. PubMed Central. [Link]

  • A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. [Link]

  • Quantitative profiling of bile acids in biofluids and tissues based on accurate mass high resolution LC-FT-MS: Compound class targeting in a metabolomics workflow. ResearchGate. [Link]

Sources

N-Acetylcadaverine: A Metabolic Vector in Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, detection, and significance of N-Acetylcadaverine (NACad) in neurodegenerative disease models, specifically focusing on Parkinson’s Disease (PD) and Multiple System Atrophy (MSA).

Technical Guide for Metabolomic Profiling & Biomarker Validation[1]

Part 1: Executive Summary & Biochemical Context

This compound (NACad) is an emerging polyamine derivative that has recently been identified as a high-fidelity biomarker for synucleinopathies, particularly Parkinson’s Disease (PD).[1] Unlike the widely studied N-acetylaspartate (NAA), which marks neuronal integrity, NACad represents a critical intersection between host lysine catabolism and gut microbiome dysbiosis .[1]

Recent metabolomic profiling using LASSO regression models has isolated NACad as one of the top predictive metabolites for PD, often exhibiting higher fold-changes than canonical markers.[1] Its presence in biofluids (plasma, urine, CSF) serves as a proxy for the "polyamine stress response" and blood-brain barrier (BBB) permeability to gut-derived toxins.[1]

The Biogenic Axis: From Gut to Brain

NACad is not primarily synthesized de novo by the human CNS in isolation.[1] It is the product of a trans-kingdom metabolic handoff:

  • Precursor: Dietary or endogenous L-Lysine .[1]

  • Bacterial Transformation: Gut microbiota (specifically Bacteroides spp.) express lysine decarboxylase (LdcC/CadA), converting lysine to Cadaverine .[1]

  • Acetylation: Cadaverine is acetylated to this compound by host N-acetyltransferases (NAT1/NAT2) in the liver or by specific bacterial enzymes before entering systemic circulation.[1]

  • Neuro-Invasion: In PD and MSA, compromised BBB integrity allows these polyamine derivatives to accumulate in the CSF, correlating with motor severity.[1]

Part 2: Mechanistic Signaling & Pathway Visualization[1]

The following diagram illustrates the "Gut-Liver-Brain Axis" specific to this compound accumulation in neurodegenerative states.

NACad_Pathway cluster_gut Gut Lumen (Microbiota) cluster_host Systemic Circulation & Liver cluster_brain CNS (Neurodegeneration) Lysine L-Lysine Cadaverine Cadaverine (1,5-diaminopentane) Lysine->Cadaverine Decarboxylation Bacteroides Bacteroides spp. (LdcC/CadA Enzymes) Bacteroides->Cadaverine NACad_Plasma This compound (Plasma) Cadaverine->NACad_Plasma Acetylation (Detoxification Response) NATs Liver NAT1/NAT2 (N-Acetyltransferases) NATs->NACad_Plasma BBB Compromised Blood-Brain Barrier NACad_Plasma->BBB Translocation NACad_CSF This compound (CSF Accumulation) BBB->NACad_CSF Leakage PolyamineStress Polyamine Stress Response (PSR) NACad_CSF->PolyamineStress Signaling Synuclein alpha-Synuclein Aggregation PolyamineStress->Synuclein Exacerbation?

Caption: The trans-kingdom synthesis of this compound.[1] Gut-derived cadaverine is acetylated by host enzymes and accumulates in the CNS during neurodegenerative BBB compromise.[1]

Part 3: Clinical Evidence & Data Summary[2]

Recent high-throughput metabolomics studies have validated NACad as a discriminatory biomarker.[1] The table below synthesizes key findings from PD and MSA cohorts.

Disease ModelBiofluidFold Change (vs Control)Statistical SignificanceKey Insight
Parkinson's (PD) Plasma↑ 1.28 - 2.50 p < 0.001Selected by LASSO regression as a top predictive feature for PD diagnosis.[1]
Multiple System Atrophy (MSA) CSF↑ 3.36 p < 0.001Shows higher elevation in MSA than PD, suggesting utility in differential diagnosis.
Germ-Free Mice Plasma/Feces↓ >90% p < 0.0001Confirms NACad is primarily microbiome-dependent; absent without bacterial lysine decarboxylation.[1]
Alzheimer's (AD) UrineVariablep < 0.05Less consistent than in synucleinopathies; often correlates with general frailty/gut dysbiosis.[1]

Causality Note: The elevation of NACad is not merely a bystander effect. It reflects the "Polyamine Stress Response" (PSR), where cells acetylate polyamines to facilitate their excretion or catabolism during metabolic stress.[1] In PD, this mechanism is hyperactive due to systemic oxidative stress and gut permeability.[1]

Part 4: Experimental Protocols (Self-Validating Systems)

To accurately measure this compound, researchers must overcome its low endogenous abundance and polarity.[1] Standard reverse-phase LC is often insufficient without derivatization.[1]

Protocol A: Targeted LC-MS/MS Quantification

Objective: Quantify NACad in plasma or CSF with femtomolar sensitivity.[1]

Reagents:

  • Derivatizing Agent: Isobutyl Chloroformate (IBCF) or Benzoyl Chloride (BzCl).[1] Rationale: Increases hydrophobicity for better retention on C18 columns and enhances ionization efficiency.

  • Internal Standard: D8-N-Acetylcadaverine (or D8-Spermidine if unavailable).[1]

Step-by-Step Workflow:

  • Sample Preparation:

    • Thaw 50 µL of plasma/CSF on ice.[1]

    • Add 200 µL of cold Acetonitrile (ACN) containing Internal Standard (IS).[1]

    • Vortex (30s) and Centrifuge (14,000 x g, 10 min, 4°C) to precipitate proteins.

    • Transfer supernatant to a clean glass vial (polyamines stick to plastic; use glass inserts).[1]

  • Derivatization (Isobutyl Chloroformate Method):

    • Add 50 µL of borate buffer (pH 9.[1]0) to the supernatant.[1][2][3]

    • Add 20 µL of Isobutyl Chloroformate.[1]

    • Incubate at 37°C for 15 minutes.

    • Quench with 200 µL of water.

    • Extract derivatives with 400 µL of Diethyl Ether (or Ethyl Acetate).[1]

    • Evaporate organic layer to dryness and reconstitute in 50% Methanol.

  • LC-MS/MS Parameters:

    • Column: Kinetex C18 EVO (2.1 x 100 mm, 1.7 µm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1][3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Ionization: ESI Positive Mode.

    • MRM Transition (NACad-IBCF derivative):

      • Precursor: m/z [Calculated Mass + H]+

      • Product: m/z [Specific fragment, typically loss of isobutyl group].

      • Note: Native NACad (underivatized) is m/z 159.1 → 100.1 (loss of acetamide group).

Workflow Visualization

Experiment_Workflow Sample Biofluid Sample (50 µL Plasma/CSF) Crash Protein Precipitation (Cold ACN + IS) Sample->Crash Deriv Derivatization (Isobutyl Chloroformate) Crash->Deriv Supernatant Extract LLE Extraction (Diethyl Ether) Deriv->Extract pH 9.0 LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Reconstituted Data Quantification (Peak Area Ratio) LCMS->Data

Caption: Optimized workflow for this compound quantification using chemical derivatization to enhance MS sensitivity.

Part 5: References

  • Diagnostic metabolomic profiling of Parkinson's disease biospecimens. Source: Henry Ford Health / Neurobiology of Disease (2023).[1] Relevance: Identifies this compound via LASSO regression as a top predictive marker for PD.[1][4][5][6] URL:[Link]

  • Integrative Analysis of Metabolome and Proteome in CSF of Patients with Multiple System Atrophy. Source: International Journal of Molecular Sciences (2022).[1][5] Relevance: Demonstrates a 3.36-fold increase of this compound in MSA CSF.[1] URL:[Link]

  • Tissue-wide metabolomics reveals wide impact of gut microbiota on mice metabolite composition. Source: bioRxiv / Scientific Reports (2021).[1] Relevance: Confirms this compound is significantly depleted in germ-free mice, proving its microbial origin.[1] URL:[Link]

  • Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. Source: Protocol Exchange / Nature (2018).[1] Relevance: Provides the foundational chemistry for the derivatization protocol described above. URL:[Link]

  • The Molecular Role of Polyamines in Age-Related Diseases. Source: Molecules (2023).[1][7][8] Relevance: Reviews the "Polyamine Stress Response" and the acetylation of polyamines in neurodegeneration. URL:[Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of N-Acetylcadaverine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust protocol for the identification and quantification of N-Acetylcadaverine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a mono-acetylated derivative of the biogenic amine cadaverine, is an increasingly important metabolite in biomedical and microbiological research. Due to its polarity and low volatility, a chemical derivatization step is essential for successful GC-MS analysis. This guide provides a comprehensive workflow, from sample preparation and derivatization to instrument parameters and data analysis, designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method.

Introduction and Scientific Rationale

This compound is a polyamine metabolite formed through the acetylation of cadaverine. Its presence and concentration in various biological systems, including mammalian tissues, urine, and bacterial cultures, are of significant interest. Fluctuations in this compound levels have been associated with various physiological and pathological states, making it a potential biomarker.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical platform for this application, offering high chromatographic resolution, sensitive detection, and definitive compound identification through mass spectral data.[1][2] However, the inherent chemical properties of this compound—specifically the presence of a secondary amide and a primary amine—render it polar and non-volatile. Direct injection into a GC system would result in poor peak shape, low sensitivity, and thermal degradation.

To overcome this, a chemical derivatization strategy is employed. The protocol herein utilizes a two-step methoximation and silylation process.[3] This procedure effectively "caps" the active hydrogen atoms on the primary amine group with non-polar trimethylsilyl (TMS) groups, which drastically increases the molecule's volatility and thermal stability, making it amenable to GC analysis.[4] This methodological choice ensures sharp chromatographic peaks, improved sensitivity, and the generation of reproducible, characteristic mass spectra for confident identification and quantification.

Experimental Workflow Overview

The entire analytical process can be visualized as a sequential workflow, ensuring that each step logically follows the last to guarantee data integrity and reproducibility.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Chemical Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Plasma, Urine) Spike 2. Spike Internal Standard Sample->Spike Add IS Extract 3. Protein Precipitation & LLE/SPE Extraction Spike->Extract Isolate Analytes Dry 4. Evaporation to Dryness Extract->Dry Concentrate Deriv 5. Methoximation & Silylation (MSTFA) Dry->Deriv Increase Volatility GCMS 6. GC-MS Injection & Analysis Deriv->GCMS Separate & Detect Identify 7. Peak Identification (Retention Time & Spectrum) GCMS->Identify Acquire Data Quant 8. Quantification (Calibration Curve) Identify->Quant Confirm Identity Result 9. Final Concentration Report Quant->Result Calculate

Caption: Overall workflow for this compound analysis.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • This compound standard (≥98% purity)

  • Internal Standard (IS): N-Acetylputrescine or a stable isotope-labeled this compound (e.g., d4-N-Acetylcadaverine)

  • Derivatization Reagents:

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[5]

    • Methoxyamine hydrochloride (MeOx)[3]

  • Solvents (HPLC or GC grade):

    • Pyridine

    • Acetonitrile

    • Methanol

    • Ethyl Acetate

  • Reagents for Sample Preparation:

    • Formic Acid

    • Ultrapure water

  • Pressurized Gases:

    • Helium (99.999% purity)

    • Nitrogen (for evaporation)

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B MSD, or a triple quadrupole (MS/MS) or Time-of-Flight (TOF) system for enhanced selectivity and sensitivity.[2][6]

  • GC Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).[5][7]

  • Autosampler: For automated, reproducible injections.

  • Consumables: 2 mL GC vials with inserts, screw caps with septa, assorted micropipettes, centrifuge tubes.

  • Equipment: Centrifuge, nitrogen evaporator or vacuum concentrator, heating block/thermomixer.

Detailed Protocols

Preparation of Standards and Calibration Curve
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound standard and the chosen Internal Standard into separate 10 mL volumetric flasks using methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Calibration Curve Samples: In separate GC vials, place an aliquot of each working standard solution. Add a fixed amount of the Internal Standard solution (e.g., to a final concentration of 5 µg/mL). Evaporate the solvent to complete dryness under a gentle stream of nitrogen before proceeding to the derivatization step.

Sample Preparation Protocol (from Plasma/Serum)

This protocol is a representative example for a complex biological fluid. It must be optimized and validated for other matrices.[8]

  • Sample Collection: Collect biological samples and store them immediately at -80°C to quench metabolic activity.[9]

  • Thawing & Spiking: Thaw samples on ice. In a 2 mL microcentrifuge tube, add 100 µL of the plasma/serum sample. Spike with 10 µL of the Internal Standard working solution.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample to precipitate proteins.[10] Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[9]

  • Supernatant Collection: Carefully transfer the supernatant to a new GC vial, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to complete dryness using a nitrogen evaporator or a vacuum concentrator. The sample is now ready for derivatization.

Chemical Derivatization Protocol

This two-step process is critical for rendering the analyte volatile.[3] It should be performed in a well-ventilated fume hood.

  • Methoximation (Step 1):

    • Rationale: This step stabilizes any carbonyl groups present in the sample matrix and prevents tautomerization of the analyte, which could lead to multiple derivative peaks.[3]

    • Procedure: Add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine) to the dried sample residue. Cap the vial tightly and vortex. Incubate at 60°C for 45 minutes in a heating block.

  • Silylation (Step 2):

    • Rationale: This step replaces the active hydrogen on the primary amine of this compound with a non-polar trimethylsilyl (TMS) group, making the molecule volatile and thermally stable for GC analysis.[4]

    • Procedure: After the vial has cooled to room temperature, add 80 µL of MSTFA. Cap tightly, vortex, and incubate at 60°C for 60 minutes.

  • Final Sample: After cooling, the sample is ready for GC-MS analysis.

Derivatization cluster_reactants Reactants cluster_product Product NAC This compound (Non-volatile) DerivNAC TMS-N-Acetylcadaverine (Volatile) NAC->DerivNAC Silylation MSTFA MSTFA (Silylating Agent) MSTFA->DerivNAC

Caption: Derivatization of this compound for GC-MS.

GC-MS Instrumental Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
GC System
Injector ModeSplitlessMaximizes analyte transfer to the column for trace-level detection.[6]
Injector Temperature250 °CEnsures rapid and complete volatilization of the derivatized analyte without thermal degradation.
Injection Volume1 µLStandard volume for splitless injection.
Carrier GasHeliumInert gas providing good chromatographic efficiency.[5]
Constant Flow Rate1.2 mL/minOptimal flow for a 0.25 mm ID column, balancing resolution and analysis time.[6]
Oven Program100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)Separates the analyte from solvent and matrix components and ensures elution of the derivatized compound.[5]
MS System
Ionization ModeElectron Impact (EI)Standard, robust ionization technique that produces reproducible, library-searchable fragmentation patterns.[5]
Ionization Energy70 eVStandard energy for creating consistent and comparable mass spectra.[5]
Ion Source Temperature230 °CMaintains a clean ion source and prevents condensation of analytes.
Quadrupole Temperature150 °CEnsures consistent mass filtering.
MS Transfer Line Temp.280 °CPrevents analyte condensation between the GC and MS.[6]
Scan ModeFull Scan (m/z 50-550) for identification.Acquires the full mass spectrum for compound identification.
SIM/MRM Mode (for Quant)See Table 2 belowProvides high selectivity and sensitivity for quantification by monitoring specific ions.[7][11]

Data Analysis and Interpretation

Compound Identification

Identification of the TMS-derivatized this compound is confirmed by two criteria:

  • Retention Time: The retention time of the peak in the sample must match that of the derivatized authentic standard within a narrow window (e.g., ±0.1 minutes).

  • Mass Spectrum: The acquired EI mass spectrum of the sample peak must match the spectrum of the standard and/or a reference library (e.g., NIST).[12]

Expected Fragmentation Pattern

The EI fragmentation of silylated amines and amides is predictable. The mass spectrum of di-TMS-N-Acetylcadaverine is expected to show a molecular ion (M+) and several characteristic fragment ions.

Table 2: Key Diagnostic Ions for SIM/MRM Analysis (Note: Exact m/z values depend on the number of TMS groups added. This table assumes derivatization of the primary amine.)

Analyte Precursor Ion (m/z) Product/Quantifier Ion (m/z) Qualifier Ion (m/z) Fragment Identity
Mono-TMS-N-Acetylcadaverine216 (M+)114143Cleavage adjacent to the derivatized amine group.
Internal StandardDependent on IS usedTo be determined empiricallyTo be determined empiricallyCharacteristic fragment of the chosen IS

The fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atoms, which is a dominant fragmentation route for amines and their derivatives.[13] The loss of a methyl group (-15 amu) from a TMS moiety is also a common fragmentation.

Quantification
  • Peak Integration: Integrate the peak area for the quantifier ion of both the this compound derivative and the Internal Standard derivative.

  • Response Ratio: Calculate the ratio of the analyte peak area to the IS peak area.

  • Calibration Curve: Plot the response ratio (y-axis) against the concentration of the prepared standards (x-axis). Perform a linear regression to obtain the calibration curve and its equation (y = mx + c) and correlation coefficient (R² > 0.99).

  • Calculate Sample Concentration: Use the response ratio from the unknown sample and the regression equation to calculate the concentration of this compound in the original sample.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the reliable quantification of this compound by GC-MS. The critical steps of sample preparation and chemical derivatization are detailed with clear rationale, ensuring that the analyte is converted into a form suitable for GC analysis. By following this method, researchers can achieve the sensitivity, selectivity, and accuracy required for meaningful biomarker analysis and other metabolomics applications.

References

  • Agilent Technologies. (2018). Sample Preparation in a Bioanalytical Workflow - Part 2. YouTube. Available at: [Link]

  • De Leoz, M. L., et al. (2020). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Kushnir, M. M., et al. (2001). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Clinical Chemistry.
  • Gautier, V., et al. (2018). Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling. Plant Methods. Available at: [Link]

  • MetwareBio. (n.d.). Metabolomics Sample Preparation FAQ. Metware Biotechnology. Available at: [Link]

  • Neubauer, S., et al. (2019). Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. Analytical Chemistry. Available at: [Link]

  • Malcangi, S., et al. (2022). Modern sample preparation approaches for small metabolite elucidation to support biomedical research. Advances in Sample Preparation. Available at: [Link]

  • Organomation. (n.d.). Metabolomics Sample Preparation. Organomation Associates, Inc.. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). Gas chromatograph combined with mass spectrometry (GC-MS) analysis... ResearchGate. Available at: [Link]

  • Bibel, M. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS. ResearchGate. Available at: [Link]

  • Leif, R. N., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Thermo Fisher Scientific. (2015). The Role of GC-MS/MS in Metabolomics Experiments and the Exploration of Optimized Workflows. YouTube. Available at: [Link]

  • Ghezzi, E., et al. (1990). Determination of N-acetylcysteine in human plasma by gas chromatography-mass spectrometry. Journal of Chromatography. Available at: [Link]

  • Letertre, M. P. M., et al. (2021). Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood. Metabolomics. Available at: [Link]

  • Denisov, N., et al. (2023). Development of a GC-MS/MS method to quantify 120 gut microbiota-derived metabolites. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using C Labelled Compounds. ResearchGate. Available at: [Link]

  • Christensen, B., et al. (2024). Unlocking new capabilities in the analysis of GC×GC-TOFMS data with shift-invariant multi-linearity. arXiv. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Metabolomics Strategies Using GC - MS/MS Technology. Thermo Fisher Scientific Inc..
  • van der Hooft, J. J. J., et al. (2024). The hidden impact of in-source fragmentation in metabolic and chemical mass spectrometry data interpretation. Nature Communications. Available at: [Link]

  • ResearchGate. (n.d.). GC-MS Method for Quantification and Pharmacokinetic Study of Four Volatile Compounds in Rat Plasma. ResearchGate. Available at: [Link]

  • Little, J. L. (2021). Identification of Unknowns by GC-MS and LC-MS Using NIST Search with Commercial and User Libraries. YouTube. Available at: [Link]

  • Jia, B., et al. (2019). Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 2. YouTube. Available at: [Link]

Sources

Precision Quantitation of N-Acetylcadaverine via PFPA Derivatization and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of N-Acetylcadaverine for GC-MS analysis Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.[1]

Application Note: AN-NAC-001

Abstract

This compound (NAC) is a critical metabolite in the lysine catabolism pathway, serving as a biomarker for cell proliferation and bacterial metabolic activity. Its inherent polarity and low volatility necessitate robust derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][2][3] This guide details a validated protocol using Pentafluoropropionic Anhydride (PFPA) to generate the stable, volatile derivative N-acetyl-N'-pentafluoropropionyl-cadaverine .[1][2][3] We provide a comprehensive workflow including liquid-liquid extraction (LLE) from biological matrices, optimized derivatization conditions, and mass spectral interpretation.

Introduction & Scientific Rationale
1.1 The Analytical Challenge

Polyamines and their acetylated derivatives are notoriously difficult to analyze due to their basicity, high polarity, and lack of chromophores. While LC-MS is an option, GC-MS remains a gold standard for metabolic profiling due to its high chromatographic resolution and reproducible fragmentation libraries.[1][2][3] However, native NAC (MW 144.[1][2]21) decomposes on hot injection ports and interacts irreversibly with silanol groups in capillary columns.[1][2]

1.2 Chemistry of Derivatization

To render NAC amenable to GC-MS, the free primary amine group must be capped. We utilize Pentafluoropropionic Anhydride (PFPA) for this purpose.[1][2][4][5][6][7] Unlike silylation reagents (e.g., MSTFA), which can be moisture-sensitive and prone to hydrolysis, perfluoroacylation provides:

  • Enhanced Stability: The resulting amide bond is thermally stable.[1][2]

  • Electronegativity: The introduction of fluorine atoms significantly increases electron capture cross-section (useful for NCI) and provides distinct mass fragments in Electron Impact (EI) mode.[1][2]

  • Specificity: PFPA selectively targets the free amine without degrading the pre-existing N-acetyl moiety under controlled conditions.[1][2]

Reaction Scheme:



Experimental Workflow
2.1 Reagents & Materials
  • Target Analyte: this compound (CAS: 32343-73-0).[1][2][3][8]

  • Derivatizing Agent: Pentafluoropropionic Anhydride (PFPA) (Sigma/Aldrich).[1][2]

  • Internal Standard (IS): N-Acetyl-d4-cadaverine (ideal) or 1,7-Diaminoheptane.[1][2][3]

  • Solvents: Ethyl Acetate (Anhydrous), n-Butanol, Toluene.[1][2][6][7]

  • Buffers: 0.1 M HCl, 1.0 M NaOH.

2.2 Visual Workflow

G Sample Biological Sample (Urine/Plasma) Spike Spike Internal Standard Sample->Spike Extract Extraction (pH > 11, n-Butanol) Spike->Extract Dry Evaporation (N2 Stream) Extract->Dry Deriv Derivatization (PFPA/EtOAc, 65°C, 30 min) Dry->Deriv Clean Partition/Cleanup (Remove Acid Byproducts) Deriv->Clean GCMS GC-MS Analysis (EI Mode) Clean->GCMS

Figure 1: Step-by-step workflow for the extraction and derivatization of this compound.[1][3][9]

Detailed Protocol
Step 1: Sample Preparation & Extraction

Polyamines are zwitterionic and do not extract well into non-polar solvents at neutral pH.[1][2] A "salting-out" or high-pH extraction is required.[1][2][3]

  • Aliquot: Transfer 200 µL of urine or plasma to a glass centrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard solution (10 µg/mL).

  • Basification: Add 50 µL of 1.0 M NaOH to adjust pH > 11. Crucial: The amine must be deprotonated to be extractable.

  • Extraction: Add 1 mL of n-butanol . Vortex vigorously for 2 minutes.[1][2]

  • Separation: Centrifuge at 3000 x g for 5 minutes. Transfer the upper organic layer (n-butanol) to a fresh tube.[1][2]

  • Back-Extraction (Optional but Recommended for Plasma): To remove lipids, add 500 µL 0.1 M HCl to the n-butanol.[1][2] Vortex. Discard organic layer.[1][2] Re-basify the aqueous phase and re-extract with ethyl acetate or n-butanol.[1][2]

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. Note: Ensure no water remains, as PFPA reacts violently with water.

Step 2: Derivatization
  • Reconstitution: Redissolve the dry residue in 100 µL of Ethyl Acetate .

  • Reagent Addition: Add 50 µL of PFPA .

  • Incubation: Cap the vial tightly (crimped or screw cap with PTFE liner). Incubate at 65°C for 30 minutes .

  • Cooling: Allow the vial to cool to room temperature.

  • Solvent Exchange (Cleanup):

    • Evaporate the excess PFPA and solvent under nitrogen.[1][2]

    • Reconstitute in 100 µL of Toluene or Ethyl Acetate for injection.

    • Why Toluene? It is less polar and provides excellent focusing on non-polar columns.[1][2]

Step 3: GC-MS Acquisition Parameters
ParameterSetting
Instrument Agilent 7890/5977 or equivalent
Column DB-5MS or HP-5MS (30 m x 0.25 mm x 0.25 µm)
Inlet Temp 250°C
Injection Mode Splitless (1 µL)
Carrier Gas Helium at 1.0 mL/min (Constant Flow)
Oven Program 70°C (1 min) → 20°C/min → 280°C (hold 3 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Acquisition Full Scan (m/z 50-500) for ID; SIM for Quantitation
Data Analysis & Interpretation
4.1 Identification (Fragmentation Pattern)

The derivative N-acetyl-N'-pentafluoropropionyl-cadaverine (MW ~290) yields a specific fragmentation pattern in Electron Impact (EI) mode.[2][3]

  • Molecular Ion (M+): m/z 290 (Often weak).[1][2]

  • Base Peak (Diagnostic): m/z 176 .

    • Mechanism:[1][2][3] Cleavage alpha to the amide nitrogen on the PFP side.[1][2]

    • Structure: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      .[1][3]
      
  • Secondary Fragment: m/z 72 .

    • Mechanism:[1][2][3][10] Cleavage alpha to the amide nitrogen on the Acetyl side.[1][2]

    • Structure: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      .[1][3]
      
  • Loss of Perfluoroalkyl: m/z 171 (M - 119).[1][2] Loss of

    
    .
    
4.2 Quantitation (SIM Mode)

For high-sensitivity quantitation, set the Mass Spectrometer to Selected Ion Monitoring (SIM) mode.[2]

AnalyteTarget Ion (Quant)Qualifier IonsRetention Time (Approx)
This compound-PFP 176 72, 171, 29010.5 - 11.5 min
d4-NAC-PFP (IS) 180 76, 175Shifts slightly earlier
Troubleshooting & Optimization
  • Moisture Contamination: If the PFPA turns cloudy or crystals form, moisture has entered the system. Ensure all glassware is silanized and solvents are anhydrous.[1][2]

  • Incomplete Derivatization: If the native amine peak is observed (tailing), increase reaction time to 60 minutes or add 10 µL of Pyridine as a catalyst/acid scavenger.

  • Column Bleed: Remove excess PFPA by evaporation before injection.[1][2] Injecting unreacted anhydride shortens column life.[1][2]

References
  • Tsikas, D. et al. (2023).[1][2] Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine. National Institutes of Health (NIH).[1][2]

  • Halket, J. M. et al. (2005).[1][2] Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany.

  • Selleck Chemicals. (n.d.).[1][2] this compound Product Data & Structure.

  • FooDB. (n.d.). This compound Compound Summary.

Sources

Application Note: High-Resolution Metabolomic Profiling of N-Acetylcadaverine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acetylcadaverine (C₇H₁₆N₂O) is a mono-acetylated derivative of the polyamine cadaverine. Historically overshadowed by its precursor lysine and the more abundant polyamines (putrescine, spermidine), this compound has emerged as a critical biomarker in lung cancer pathology and bacterial infection (specifically periodontitis and sepsis-associated proteolysis).

This guide provides a rigorous workflow for the quantification of this compound in biological fluids (plasma, saliva, urine). It addresses the specific analytical challenges posed by its high polarity and isobaric interferences, providing a validated HILIC-MS/MS protocol superior to conventional reverse-phase methods.

Biological Significance & Metabolic Pathway[1][2]

The Polyamine-Lysine Axis

This compound is produced through the catabolism of lysine. Unlike the ornithine-derived polyamines (putrescine), cadaverine is generated via the decarboxylation of lysine by Lysine Decarboxylase (LDC) . It is subsequently acetylated by N-acetyltransferases (NATs) , a step often upregulated in hyper-proliferative states (cancer) or bacterial dysbiosis.

Pathway Visualization

The following diagram illustrates the metabolic position of this compound, highlighting its dual origin from mammalian host metabolism and bacterial activity.

PolyaminePathway cluster_0 Cytosolic / Extracellular Space Lysine L-Lysine (Precursor) Cadaverine Cadaverine (1,5-Diaminopentane) Lysine->Cadaverine Lysine Decarboxylase (LDC) NAcCad This compound (Target Analyte) Cadaverine->NAcCad N-Acetyltransferase (NAT/SAT1) Glutarate Glutarate (TCA Cycle Entry) NAcCad->Glutarate MAO / DAO (Oxidative Deamination) Bacterial Bacterial Metabolism (Gut/Oral Microbiome) Bacterial->Cadaverine Exogenous Source

Figure 1: Metabolic trajectory of this compound. The acetylation step (blue arrow) is the rate-limiting regulatory point often dysregulated in oncology.

Analytical Challenges & Strategy

Polarity & Retention

This compound is a small, highly polar cation.

  • Challenge: It elutes in the void volume of standard C18 (Reverse Phase) columns, leading to severe ion suppression and poor reproducibility.

  • Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory. An Amide-functionalized column provides retention via hydrogen bonding, separating it from bulk salts and phospholipids.

Isobaric Interference
  • Mass: [M+H]⁺ = 145.13 Da.

  • Interferences: It must be chromatographically resolved from N-acetylputrescine (different mass, but similar polarity) and potential in-source fragments of larger polyamines like N-acetylspermidine .

  • Differentiation: this compound (C5 backbone) is more hydrophobic than N-acetylputrescine (C4 backbone) but less than N-acetyllysine.

Experimental Protocols

Protocol A: Sample Preparation (Plasma/Saliva)

Rationale: A "Dilute-and-Shoot" approach is insufficient due to matrix effects. Protein precipitation with Acetonitrile (ACN) is compatible with HILIC initial conditions.

Reagents:

  • LC-MS Grade Acetonitrile (ACN)

  • Internal Standard (IS): d3-N-Acetylcadaverine (if unavailable, use d8-Putrescine or d4-Lysine).

  • Formic Acid (FA).

Step-by-Step:

  • Aliquot: Transfer 50 µL of biofluid (Plasma/Serum/Saliva) to a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard solution (1 µg/mL in water). Vortex for 5 sec.

  • Precipitation: Add 200 µL of ice-cold ACN (1:4 sample:solvent ratio).

    • Note: High organic ratio ensures protein removal and prepares sample for HILIC injection.

  • Agitation: Vortex vigorously for 30 sec. Incubate at -20°C for 20 min to complete precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 min at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an LC vial with a glass insert.

    • Critical: Do not evaporate and reconstitute in water. Injecting a water-rich sample onto a HILIC column will destroy peak shape. Keep the sample in high organic solvent.

Protocol B: LC-MS/MS Acquisition

Rationale: The BEH Amide column offers superior peak shape for amines compared to bare silica. High pH is not recommended due to stability; low pH (Formic acid) ensures positive ionization.

Chromatography Conditions:

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) %B (Organic) Event
0.00 90% Initial Hold (Loading)
1.00 90% Start Elution
6.00 60% Linear Gradient
6.10 40% Wash Step
8.00 40% End Wash
8.10 90% Re-equilibration

| 11.00 | 90% | Ready for Injection |[4]

Mass Spectrometry Parameters (QQQ):

  • Source: ESI Positive (+).

  • Capillary Voltage: 3.0 kV.

  • Gas Temp: 350°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Type
This compound 145.1 128.1 15Quantifier (Loss of NH₃)
145.186.122Qualifier (Loss of Acetamide)
145.1103.118Qualifier (Loss of Ketene)
d3-NAc-Cadaverine (IS) 148.1131.115Internal Standard

Note: Optimize Collision Energy (CE) for your specific instrument. The loss of NH₃ (-17) is the most abundant transition but less specific; the loss of acetamide (-59, resulting in m/z 86) is highly specific.

Data Interpretation & Applications

Normalization

For urinary analysis, normalize this compound concentration to Creatinine levels to account for dilution. For plasma, volumetric normalization is standard.

Case Study Applications
A. Lung Cancer Biomarker (SCCL)

Research indicates that polyamine catabolism is accelerated in Small Cell Lung Cancer (SCCL).

  • Observation: this compound levels are significantly elevated in plasma of SCCL patients compared to healthy controls.

  • Mechanism: Tumor cells upregulate NAT enzymes to shunt excess toxic cadaverine (produced by rapid growth) into the acetylated, excretable form.

  • Thresholds: While reference ranges vary, fold-changes >2.0 are often significant in longitudinal monitoring.

B. Periodontitis & Bacterial Load

This compound in saliva acts as a proxy for the metabolic activity of oral anaerobes (Porphyromonas gingivalis).

  • Observation: Smokers with periodontitis show distinct elevation of this compound compared to non-smokers.

  • Utility: It serves as a non-invasive biomarker for the transition from gingivitis to destructive periodontitis.

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

  • Liu, R., et al. (2017). Plasma N-acetylputrescine, cadaverine and 1,3-diaminopropane: potential biomarkers of lung cancer used to evaluate the efficacy of anticancer drugs. Oncotarget, 8(51), 88575–88585. [Link]

  • Mamilla, R., et al. (2024). Combined assessment of lysine and N-acetyl cadaverine levels assist as a potential biomarker of the smoker periodontitis. Amino Acids, 56, 41. [Link]

  • Wishart, D.S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. [Link]

  • Gika, H.G., et al. (2014). Hydrophilic interaction liquid chromatography (HILIC) in metabolomics. Journal of Separation Science. [Link]

Sources

Fluorescent labeling of N-Acetylcadaverine for detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Fluorescent Labeling of N-Acetylcadaverine Strategies for Metabolic Profiling and Cellular Tracking

Executive Summary

This compound (NAC), a monoacetylated derivative of the polyamine cadaverine, serves as a critical biomarker in bacterial lysine metabolism and human urinary metabolic profiling (associated with specific carcinomas). However, NAC lacks intrinsic fluorescence and chromophores, rendering it invisible to standard fluorometric detection.

This guide details two distinct labeling protocols:

  • Dansyl Chloride Derivatization: The gold standard for quantitative HPLC analysis.

  • NHS-Ester Conjugation: A targeted approach for creating fluorescent tracers for biological assays.

Strategic Analysis: The Chemical Challenge

The Target: this compound (


, MW: 158.24  g/mol ).
The Functional Group:  NAC possesses one free primary amine (

) and one acetylated amide. The amide is non-reactive under mild conditions; therefore, all labeling strategies must target the single primary amine.

The pKa Constraint: The


 of the primary amine in cadaverine derivatives is approximately 10.6. To label this group effectively, the reaction pH must be sufficiently alkaline (pH > 9.5) to deprotonate the amine, rendering it nucleophilic.
FeatureProtocol A: DansylationProtocol B: NHS-Fluorescein
Primary Application Quantification (HPLC/LC-MS)Tracking (Microscopy/Flow Cytometry)
Stability High (Sulfonamide bond)High (Amide bond)
Reaction Condition Aqueous/Organic (Heat required)Anhydrous (Room Temp)
Purification Analytical Separation (on column)Preparative HPLC (Required)

Protocol A: Dansyl Chloride Derivatization (HPLC Quantification)

Best for: Measuring NAC levels in urine, serum, or bacterial culture supernatants.

Mechanism: Dansyl chloride (Dns-Cl) reacts with the primary amine to form a stable, highly fluorescent sulfonamide derivative.

Reagents & Equipment
  • Stock NAC Solution: 1 mM this compound in 0.1 M HCl.

  • Dansyl Chloride Solution: 10 mg/mL in Acetone (Freshly prepared; light sensitive).

  • Buffer: 0.1 M Sodium Carbonate (

    
    ), pH adjusted to 9.8.
    
  • Quenching Agent: 10% Proline or Ammonium Hydroxide.

  • Equipment: Heating block (60°C), HPLC vials with glass inserts.

Step-by-Step Procedure
  • Alkalinization: In a microcentrifuge tube, mix 100 µL of Sample (containing NAC) with 100 µL of Sodium Carbonate Buffer (pH 9.8) .

    • Expert Insight: The high pH is non-negotiable. If the pH drops below 9.0, the amine protonates and reaction efficiency plummets.

  • Derivatization: Add 200 µL of Dansyl Chloride Solution . Vortex vigorously for 30 seconds.

    • Note: The solution should turn pale yellow. If it becomes clear immediately, Dns-Cl may be hydrolyzed; add more.

  • Incubation: Incubate at 60°C for 30 minutes in the dark.

    • Causality: Heat drives the reaction to completion and ensures the sulfonamide bond formation is thermodynamically favored over hydrolysis.

  • Quenching: Add 50 µL of 10% Proline solution. Incubate for 5 minutes.

    • Why? Proline scavenges excess Dns-Cl, preventing it from damaging the HPLC column or interfering with the baseline.

  • Clarification: Centrifuge at 12,000 x g for 5 minutes to remove any precipitated byproducts. Transfer supernatant to HPLC vials.

HPLC Detection Parameters
  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: Fluorescence (

    
    ).
    

Protocol B: NHS-Fluorescein Conjugation (Cellular Tracking)

Best for: Creating a fluorescent tracer to study NAC uptake in cells.[2]

Critical Technical Note: Unlike proteins, NAC is a small molecule (~158 Da). You cannot use dialysis or spin columns (3K MWCO) to remove free dye. Purification must be performed via Preparative HPLC or TLC.

Reagents
  • NAC: Dry powder or dissolved in anhydrous DMSO.

  • Fluorophore: NHS-Fluorescein (or NHS-Rhodamine).[2]

  • Base: Triethylamine (TEA).

  • Solvent: Anhydrous DMSO or DMF.

Step-by-Step Procedure
  • Dissolution: Dissolve 1.6 mg NAC (10 µmol) in 200 µL anhydrous DMSO.

  • Activation: Add 1.5 µL Triethylamine (approx. 1.1 equivalents) to ensure the amine is deprotonated.

  • Conjugation: Add 5 mg NHS-Fluorescein (approx. 10.5 µmol) dissolved in 100 µL DMSO.

    • Stoichiometry: A slight excess of dye ensures all NAC is labeled, but makes purification harder. A 1:1 ratio is preferred if you can separate the product easily.

  • Reaction: Incubate at Room Temperature for 2 hours (protected from light).

  • Purification (Mandatory):

    • Inject the reaction mixture onto a Semi-Prep C18 HPLC column.

    • Collect the peak corresponding to the conjugate (typically elutes between free NAC and free hydrolyzed dye).

    • Lyophilize the collected fraction to obtain the pure tracer.

Visualization of Workflows

Figure 1: Reaction Logic & Mechanism

This diagram illustrates the parallel pathways for the two protocols and the chemical transformation.

G cluster_0 Protocol A: Dansylation cluster_1 Protocol B: NHS Conjugation NAC This compound (Free Primary Amine) Heat Heat (60°C) pH 9.8 NAC->Heat Base Anhydrous Base (TEA) NAC->Base DnsCl Dansyl Chloride (Sulfonyl Chloride) DnsCl->Heat DansylNAC Dansyl-NAC (Sulfonamide Bond) Heat->DansylNAC Nucleophilic Substitution NHS NHS-Fluorescein (Active Ester) NHS->Base FluorNAC Fluorescein-NAC (Amide Bond) Base->FluorNAC Acylation

Caption: Mechanistic pathways for converting non-fluorescent NAC into detectable derivatives via Sulfonamide (Top) or Amide (Bottom) formation.

Figure 2: The Self-Validating Analytical Workflow

This flowchart demonstrates the critical control points to ensure data integrity.

Workflow cluster_QC Quality Control Checkpoint Sample Biological Sample (Urine/Cell Lysate) Spike Internal Standard Spike (e.g., 1,7-Diaminoheptane) Sample->Spike Deriv Derivatization Reaction Spike->Deriv ColorCheck Visual Check: Yellow Color? Deriv->ColorCheck HPLC HPLC Separation (C18 Column) ColorCheck->HPLC Pass Detect Fluorescence Detection (Ex 340 / Em 525) HPLC->Detect Validation Validation: Retention Time Shift vs Free Dye Detect->Validation

Caption: Analytical workflow emphasizing the Internal Standard spike and Retention Time validation steps.

Validation & Troubleshooting

IssueProbable CauseCorrective Action
Low Signal Intensity pH < 9.5 during reaction.[2][3]Ensure Carbonate buffer is fresh and pH is verified.[2]
Multiple Peaks Incomplete derivatization or hydrolysis.[2]Increase Dns-Cl concentration; ensure anhydrous storage of reagents.
Baseline Noise Excess unquenched Dns-Cl.Extend the Proline quenching step to 10 minutes.
Precipitation Sample too concentrated or high salt.[2]Dilute sample 1:5 before derivatization.[2]

Validation Standard: To validate the identity of your labeled NAC, perform a "Spike-and-Recovery" test. Add a known amount of pure NAC to a blank matrix, derivatize, and calculate the recovery percentage. Acceptable recovery is 85-115%.[2]

References

  • Hiramatsu, K., et al. (1995). "this compound as a novel polyamine derivative in human urine."[2] Journal of Biochemistry.

  • Kovács, A., et al. (2019). "Liquid chromatography-mass spectrometry for the determination of biogenic amines and polyamines." Journal of Chromatography B.

  • Molnár-Perl, I. (2003). "Quantitation of amino acids and amines by chromatography: methods and protocols." Journal of Chromatography Library, Vol 70.

  • Thermo Fisher Scientific. "Amine-Reactive Probes - Chemistry Guide."

Sources

Troubleshooting & Optimization

Technical Support Center: N-Acetylcadaverine (NAC) Stabilization & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Preventing degradation of N-Acetylcadaverine in biological matrices (Plasma, Urine, Tissue). Assigned Specialist: Senior Application Scientist, Bioanalytical Division.

Core Directive: The Stability Imperative[1]

This compound (NAC) is a critical minor metabolite in the polyamine pathway, often serving as a biomarker for lysine catabolism and specific metabolic disorders. Its quantification is notoriously difficult not just due to low abundance, but because it sits at a "metabolic crossroad."

The Problem: NAC is chemically and enzymatically labile. In biological matrices, it faces two immediate threats:

  • Deacetylation: Reversion to Cadaverine via acylases.

  • Oxidative Deamination: Degradation by Monoamine Oxidases (MAO-B) and Diamine Oxidases (DAO).

The Solution: You cannot simply "freeze and hope." You must employ an Acid Trap strategy immediately upon collection to protonate the amine groups (preventing oxidation) and denature the catabolic enzymes (preventing deacetylation).

Mechanism of Degradation (Visualized)

To prevent degradation, you must understand the enemy. The following diagram illustrates the specific pathways that destroy NAC in untreated samples.

NAC_Degradation NAC This compound (Target Analyte) Cadaverine Cadaverine (Deacetylated) NAC->Cadaverine Deacetylation Oxidized Aldehyde Derivatives (Unstable) NAC->Oxidized Oxidative Deamination Stable Stable Protonated Species (Acidified) NAC->Stable Protonation Deacetylase Acylases/Deacetylases (Liver/Plasma) Deacetylase->NAC Catalyzes MAO MAO-B / DAO (Oxidases) MAO->NAC Catalyzes Acid Acidification (pH < 2.0) + Protein Precip. Acid->Deacetylase Inhibits (Denaturation) Acid->MAO Inhibits (Denaturation)

Figure 1: The "War on Stability." Acidification acts as a dual-shield, simultaneously inhibiting enzymatic breakdown and chemically stabilizing the amine moiety.

Standard Operating Procedures (SOPs)

Protocol A: Urine Sample Collection (The "Acid Trap")

Urine contains high salt concentrations but lower protein content than plasma. The primary risk here is bacterial contamination and pH instability.

Step-by-Step:

  • Preparation: Pre-load collection tubes with 6M Hydrochloric Acid (HCl) .

    • Ratio: 20 µL of 6M HCl per 1 mL of expected urine.

  • Collection: Collect mid-stream urine directly into the pre-acidified container.

  • Verification: Check pH immediately. Target pH is < 2.0 .

  • Clarification: Centrifuge at 2,000 x g for 10 minutes at 4°C to remove cellular debris.

  • Storage: Transfer supernatant to cryovials. Store at -80°C.

Protocol B: Plasma/Serum Processing (Protein Precipitation)

Plasma is rich in amine oxidases. Simple freezing is insufficient as enzymes can reactivate during the thawing process.

Step-by-Step:

  • Harvest: Collect blood into EDTA tubes (Purple top). Avoid Heparin as it can interfere with LC-MS.

  • Separation: Centrifuge immediately (within 30 mins) at 1,500 x g for 15 mins at 4°C.

  • Precipitation (The Critical Step):

    • Transfer 200 µL Plasma to a fresh tube.

    • Add 50 µL of 10% Trichloroacetic Acid (TCA) or 0.4M Perchloric Acid (PCA) containing Internal Standard.

    • Why? This instantly precipitates proteins (enzymes) and acidifies the sample.

  • Vortex & Spin: Vortex vigorously for 30 seconds. Centrifuge at 10,000 x g for 10 mins at 4°C.

  • Recovery: Transfer the clear supernatant to a glass vial (plastic can adsorb polyamines). Store at -80°C.

Troubleshooting & FAQs

Q1: "My NAC signal drops by 50% after a single freeze-thaw cycle. Why?"

Diagnosis: Reactivation of residual amine oxidases or adsorption to plastic. The Fix:

  • Never freeze raw plasma. Always deproteinize (precipitate) before freezing.

  • If using urine, ensure pH < 2.0. At neutral pH, NAC is unstable.

  • Material Check: Polyamines and their acetylated derivatives stick to polypropylene. Use silanized glass vials or high-quality low-bind plastics for storage.

Q2: "I see 'ghost peaks' or carryover in my LC-MS chromatogram."

Diagnosis: Polyamine derivatives are sticky and highly polar. They bind to the LC flow path. The Fix:

  • Needle Wash: Use a strong wash solvent: Acetonitrile:Water:Formic Acid (50:49:1) with 0.1% Trifluoroacetic Acid (TFA).

  • Column Choice: Standard C18 often fails. Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or use an ion-pairing agent (HFBA) with C18.

Q3: "Should I use derivatization?"

Recommendation: Yes. Native NAC is difficult to ionize efficiently and retain.

  • Method: Dansyl Chloride or Isobutyl Chloroformate (IBCF) derivatization.

  • Benefit: Increases hydrophobicity (better retention on C18) and ionization efficiency (10-100x sensitivity gain).

  • Reference: See Byun et al.[1] methodology for carbamoylation.[1]

Comparative Data: Stabilizing Agents

Stabilizing AgentMechanismProsConsRecommended Matrix
HCl (6M) pH reductionCheap, effective for urine, minimal mass spec interference.Does not precipitate proteins well.Urine
TCA (10%) Protein Precip. + pHExcellent enzyme removal.Can cause ion suppression in MS if not washed.Plasma/Serum
Perchloric Acid Protein Precip.[2] + pHStrongest precipitation.Explosive hazard; requires neutralization before some assays.Tissue Homogenate
EDTA ChelationInhibits metal-dependent oxidases (DAO).Insufficient alone; must be combined with acid.Blood Collection

LC-MS/MS Workflow Validation (Visualized)

The following diagram outlines a robust, self-validating workflow for NAC quantification.

LCMS_Workflow Sample Biological Sample (Plasma/Urine) IS_Add Add Internal Standard (d3-N-Acetylcadaverine) Sample->IS_Add Step 1: Normalization Precip Acid Precipitation (TCA/HCl) IS_Add->Precip Step 2: Stabilization Deriv Derivatization (Dansyl-Cl or IBCF) Precip->Deriv Step 3: Sensitivity LCMS LC-MS/MS Analysis (MRM Mode) Deriv->LCMS Step 4: Detection Data Ratio Calculation (Analyte Area / IS Area) LCMS->Data Step 5: Quantitation Data->Sample QC Check: If IS recovery < 50%, Re-extract

Figure 2: Validated Workflow. Note the addition of Internal Standard (IS) BEFORE precipitation. This ensures the IS experiences the same degradation/loss events as the analyte, correcting for errors.

References

  • Validation of LC-MS/MS for Endogenous N-Acylethanolamides. Source: NIH / PubMed Context: Establishes the utility of chemical isotope labeling and derivatization (Acetyl chloride-d3) to stabilize and quantify trace acetylated metabolites in biological samples. URL:[Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules. Source: NIH / PubMed Context: Defines the "Golden Hour" protocols and the necessity of acidification to inhibit esterases and oxidases in plasma. URL:[Link]

  • Polyamines in biological samples: Rapid and robust quantification. Source: NIH / PubMed Context: Provides the specific protocol for using TCA (Trichloroacetic acid) for protein precipitation and isobutyl chloroformate derivatization for polyamines. URL:[Link]

  • Monoamine oxidase inactivation: from pathophysiology to therapeutics. Source: NIH / PMC Context: details the enzymatic mechanisms (MAO-A/B) responsible for the oxidative deamination of monoamines, validating the need for enzyme inhibition during sample prep. URL:[Link]

  • Assessment of human plasma and urine sample preparation. Source: Royal Society of Chemistry (Analyst) Context: Compares monophasic vs. biphasic extraction methods for metabolomics, highlighting the stability profiles of polar metabolites in urine vs. plasma. URL:[Link]

Sources

Technical Support Center: Optimizing Derivatization for N-Acetylcadaverine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of N-Acetylcadaverine derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the quantification of this compound. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying principles to empower you to make informed decisions in your experimental design.

Introduction to this compound and the Need for Derivatization

This compound is a mono-acetylated polyamine and a human metabolite.[1] Its quantification is crucial in various biomedical research areas. However, like many biogenic amines, this compound lacks a native chromophore or fluorophore, making its detection by common analytical techniques like HPLC with UV-Vis or fluorescence detection challenging.[2][3] Furthermore, its polarity can lead to poor retention on standard reverse-phase chromatography columns.[4]

Derivatization is a chemical modification process that addresses these challenges by introducing a "tag" onto the analyte molecule.[2] This tag can enhance detectability by adding a fluorescent or UV-absorbing group and improve chromatographic behavior by increasing the hydrophobicity of the molecule.[4][5] One of the most widely used and versatile derivatizing agents for primary and secondary amines is Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride).[4][6] This guide will focus on optimizing the dansylation of this compound for robust and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: Why is pH control so critical in the dansylation of this compound?

A1: The dansylation reaction is highly pH-dependent. The reaction involves the nucleophilic attack of the unprotonated primary amine group of this compound on the sulfonyl chloride group of Dansyl Chloride. An alkaline environment (typically pH 9-11) is necessary to ensure that the primary amine is deprotonated and thus, a potent nucleophile.[7] However, excessively high pH can lead to the hydrolysis of Dansyl Chloride, reducing the reagent's availability and potentially leading to incomplete derivatization. Therefore, maintaining a stable, optimal pH with a buffer (e.g., sodium bicarbonate/carbonate or borate) is essential for quantitative and reproducible results.[7][8]

Q2: What are the common signs of incomplete derivatization, and how can I address it?

A2: Incomplete derivatization manifests as poor sensitivity, non-linear calibration curves, and inconsistent peak areas in your chromatograms. To address this, several factors should be optimized:

  • Reagent Concentration: Ensure a sufficient molar excess of Dansyl Chloride to this compound. A 2:1 molar ratio of the derivatizing agent to active hydrogens is a good starting point.

  • Reaction Time and Temperature: These parameters are interdependent. Increasing the temperature can shorten the required reaction time. Optimization studies have shown that for biogenic amines, temperatures between 40°C and 60°C for 45 to 60 minutes are often effective.[5][7][9]

  • Solvent: Dansyl Chloride is typically dissolved in a non-aqueous, water-miscible solvent like acetonitrile (ACN).[4][8] Ensure the reagent is fully dissolved before adding it to the aqueous sample buffer to prevent precipitation and ensure homogenous reaction conditions.

Q3: Can I use a different derivatizing agent for this compound?

A3: Yes, several other derivatizing agents can be used for primary and secondary amines, each with its own advantages.[10] Some common alternatives include:

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent derivatives. However, the derivatives can be less stable than dansylated products.[11]

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): Forms stable, fluorescent derivatives with both primary and secondary amines.[11]

  • Benzoyl Chloride: Can be used for UV detection but is generally less sensitive than fluorescent tags.[2] The choice of reagent will depend on the available detection system (UV-Vis or Fluorescence), the required sensitivity, and the stability requirements of your workflow.[5]

Q4: How should I prepare and store my this compound standards and derivatized samples?

A4: Proper storage is crucial for accurate quantification.

  • This compound Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., water or a buffer) and store them at -20°C or below for long-term stability. For working standards, fresh dilutions are recommended.

  • Dansyl Chloride Solution: Dansyl chloride is sensitive to moisture and light. It should be stored in a desiccator. Solutions of Dansyl Chloride in acetonitrile should be prepared fresh daily.[4][8]

  • Derivatized Samples: Dansylated derivatives are generally stable.[12] Studies have shown that dansylated biogenic amines can be stable for over 24 hours at room temperature and even longer when stored at 4°C.[5][7] However, for optimal reproducibility, it is best to analyze them as soon as possible after preparation or store them at 4°C, protected from light.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low or No Peak for Derivatized this compound 1. Incomplete derivatization. 2. Degradation of Dansyl Chloride. 3. Incorrect pH of the reaction mixture. 4. Incorrect excitation/emission wavelengths for fluorescence detection.1. Optimize reaction time, temperature, and reagent concentration (see FAQ 2). 2. Prepare fresh Dansyl Chloride solution in anhydrous acetonitrile.[4][8] 3. Verify the pH of your buffer and the final reaction mixture. Adjust if necessary. A pH of 9-10.5 is generally optimal.[5][7][8] 4. For dansylated amines, typical excitation is around 340 nm and emission is around 530 nm.[8] Verify your detector settings.
Poor Reproducibility (High %RSD of Peak Areas) 1. Inconsistent reaction conditions (time, temperature). 2. Pipetting errors. 3. Fluctuation in pH. 4. Instability of derivatized samples.1. Use a temperature-controlled water bath or heating block for consistent reaction temperature. Use a timer for precise reaction timing. 2. Use calibrated pipettes and ensure consistent pipetting technique. 3. Prepare fresh buffer for each batch of experiments and verify the pH. 4. Analyze samples promptly after derivatization or store them consistently at 4°C in the dark.[5][7]
Presence of Multiple or Unexpected Peaks 1. Side reactions due to excess derivatizing agent. 2. Reaction with other primary or secondary amines in the sample matrix. 3. Degradation of the analyte or derivative.1. After the primary reaction, add a quenching agent like ammonia or a primary amine (e.g., glycine) to react with the excess Dansyl Chloride.[7] 2. Implement a sample cleanup step (e.g., solid-phase extraction) to remove interfering compounds before derivatization.[13] 3. Ensure proper storage of standards and samples.
Peak Tailing or Poor Peak Shape 1. Suboptimal chromatographic conditions. 2. Interaction of the derivatized analyte with the column.1. Optimize the mobile phase composition (organic solvent ratio, buffer pH, and concentration) and gradient profile. 2. Ensure the glassware used is properly cleaned and consider silanizing glassware to prevent adsorption of amines.[14]

Detailed Experimental Protocol: Dansylation of this compound for HPLC-FLD Analysis

This protocol provides a starting point for the optimization of this compound derivatization. It is crucial to validate the method for your specific sample matrix and instrumentation.[15]

1. Reagent Preparation:

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water. Store at -20°C. Prepare working standards by diluting the stock solution.

  • Sodium Bicarbonate Buffer (100 mM, pH 10.0): Dissolve sodium bicarbonate in ultrapure water and adjust the pH to 10.0 with 1 M NaOH.

  • Dansyl Chloride Solution (5 mg/mL): Prepare fresh daily by dissolving Dansyl Chloride in anhydrous acetonitrile.[7] Protect from light.

  • Ammonia Solution (10% v/v): To quench the reaction.

2. Derivatization Procedure:

  • In a microcentrifuge tube, add 100 µL of the this compound standard or sample.

  • Add 200 µL of 100 mM sodium bicarbonate buffer (pH 10.0).

  • Add 200 µL of the 5 mg/mL Dansyl Chloride solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the mixture in a water bath at 60°C for 45 minutes.[7]

  • Cool the mixture to room temperature.

  • Add 100 µL of 10% ammonia solution to quench the reaction by reacting with the excess Dansyl Chloride.

  • Vortex for 30 seconds and let it stand for 30 minutes at room temperature.[7]

  • Filter the solution through a 0.22 µm syringe filter before injecting it into the HPLC system.

3. HPLC-FLD Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a suitable low percentage of B, and gradually increase to elute the derivatized this compound.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector: Excitation at 340 nm, Emission at 530 nm.[8]

Visualizing the Workflow and Reaction

To better understand the process, the following diagrams illustrate the experimental workflow and the chemical reaction.

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample This compound Standard/Sample Mix 1. Mix Sample, Buffer, & Dansyl-Cl Sample->Mix Buffer Bicarbonate Buffer (pH 10.0) Buffer->Mix DansylCl Dansyl Chloride in ACN (Fresh) DansylCl->Mix Incubate 2. Incubate (e.g., 60°C, 45 min) Mix->Incubate Quench 3. Quench with Ammonia Solution Incubate->Quench Filter 4. Filter Sample (0.22 µm) Quench->Filter HPLC 5. Inject into HPLC-FLD System Filter->HPLC

Caption: Experimental workflow for the dansylation of this compound.

Dansylation_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products NAC This compound (Primary Amine) Product Dansylated this compound (Fluorescent Derivative) NAC->Product Dansyl Dansyl Chloride Dansyl->Product Conditions Alkaline pH (e.g., pH 10) Conditions->Product Catalyzes HCl HCl

Caption: Chemical reaction of this compound with Dansyl Chloride.

Summary of Optimized Dansylation Parameters

ParameterRecommended ConditionRationale
Derivatizing Agent Dansyl ChlorideForms stable and highly fluorescent derivatives with primary amines.[6][12]
pH 9.0 - 10.5Ensures deprotonation of the primary amine for nucleophilic attack.[7][8]
Buffer Sodium Bicarbonate/Carbonate or BorateMaintains a stable alkaline pH throughout the reaction.[7][8]
Reaction Temperature 40 - 60 °CAccelerates the reaction rate to achieve completion in a reasonable time.[5][7]
Reaction Time 45 - 60 minutesAllows for the reaction to proceed to completion under the specified temperature.[5][7][9]
Reagent Concentration Sufficient molar excessDrives the reaction to completion and ensures all analyte is derivatized.
Quenching Agent Ammonia or GlycineRemoves excess Dansyl Chloride to prevent interference in the chromatogram.[7]

By carefully controlling these parameters and understanding the principles behind the derivatization reaction, you can develop a robust and reliable method for the quantification of this compound in your samples.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Al-Rimawi, F., Zareba, G., & Zvinavashe, E. (2021). Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. Molecules, 26(4), 1081. Retrieved from [Link]

  • Gao, Y., et al. (2021). Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation. Molecules, 26(4), 1045. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Li, Y., et al. (2021). Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 1181, 338839. Retrieved from [Link]

  • Yuan, Z. F., & An, P. (2018). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 1721, 13-22. Retrieved from [Link]

  • Unknown. (n.d.). Derivatization in GC.
  • Beach, D. G., Liu, H., & Quilliam, M. A. (2014). Sensitive determination of domoic acid in mussel tissue using dansyl chloride derivatization and liquid chromatography-mass spectrometry. Analytical Methods, 6(18), 7242-7250. Retrieved from [Link]

  • Khan, M. S., & Wabaidur, S. M. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines in Food. Royal Society of Chemistry. Retrieved from [Link]

  • Cruces-Blanco, C., et al. (2007). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. Critical Reviews in Analytical Chemistry, 37(4), 261-277. Retrieved from a general analytical chemistry journal.
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
  • Zotou, A., et al. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 27(23), 8205. Retrieved from [Link]

  • Violi, J. P., et al. (2021). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Plant Methods, 17(1), 1-16. Retrieved from [Link]

  • Kim, M. K., et al. (2016). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 59(4), 569-578. Retrieved from [Link]

  • Wróbel, T., et al. (2023). The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. Molecules, 28(4), 1678. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Aflatoxin Analysis by HPLC with Fluorescence Detection using Post-Column Derivatization and Pre-column Immunoaffinity Cleanup.
  • ResearchGate. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Retrieved from [Link]

  • Unknown. (n.d.). HPLC Troubleshooting Guide.
  • Glass, B. D., et al. (2012). Stability of a Formulated N-acetylcysteine Capsule for Prevention of Contrast-Induced Nephropathy. Journal of Pharmacy Practice and Research, 42(3), 212-215. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. Retrieved from [Link]

  • ResearchGate. (n.d.). The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. Retrieved from [Link]

  • Unknown. (n.d.). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. Retrieved from a general analytical chemistry resource.
  • Ivanova-Petropulos, V., et al. (2016). OPTIMIZATION AND VALIDATION OF A DERIVATIZATION METHOD FOR ANALYSIS OF BIOGENIC AMINES IN WINES USING RP-HPLC-DAD. Journal of Food and Health Science, 2(1), 1-13.
  • Piras, C., et al. (2021). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Foods, 10(4), 844. Retrieved from [Link]

  • Wernle, C., et al. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation. Nutrients, 12(6), 1869. Retrieved from [Link]

  • Minocha, R., & Long, S. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run using dansyl derivatization. Journal of Chromatography A, 1035(1), 63-73.
  • Wishart, D. S. (2022). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 12(11), 1114. Retrieved from [Link]

  • Kumar, A., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Journal of Pharmaceutical Research International, 33(31B), 143-154.
  • SciSpace. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). Retrieved from a general analytical chemistry research paper.
  • ResearchGate. (n.d.). Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review. Retrieved from [Link]

  • Hecq, J. D., et al. (2016). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals, 9(4), 61.
  • Labroots. (2021, January 4). How to quantify 200 metabolites with one LC-MS/MS method? [Video]. YouTube. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). HPLC determination of biogenic amines in beer.
  • Handu, M., et al. (2019). Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato. Plant Methods, 15, 110. Retrieved from [Link]

Sources

Minimizing artifacts in NMR spectra of N-Acetylcadaverine samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of N-Acetylcadaverine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and artifacts encountered during the acquisition and processing of NMR spectra for this unique diamine. Here, we synthesize technical expertise with practical, field-proven insights to help you achieve high-quality, artifact-free results.

Introduction: The Unique Challenges of this compound NMR

This compound, with its flexible aliphatic chain, a primary amine, and a secondary amide, presents a distinct set of challenges in NMR spectroscopy. Understanding its structural characteristics is key to anticipating and mitigating potential spectral artifacts.

  • Proton Exchange: The protons on the primary amine (-NH2) and the amide (-NH) are exchangeable. This exchange, influenced by solvent, pH, and temperature, can lead to significant peak broadening or even the complete disappearance of these signals.

  • pH Sensitivity: The two nitrogen atoms have different basicities, and their protonation states are highly dependent on the sample's pH. This dramatically affects the chemical shifts of adjacent methylene protons, potentially causing signal overlap or unexpected shifts.

  • Solvent Effects: Hydrogen bonding between this compound and the solvent can alter chemical shifts and relaxation times, impacting signal intensity and resolution.

This guide will provide you with the knowledge to control these variables and troubleshoot common issues effectively.

Troubleshooting Guide: From Sample Preparation to Spectrum Analysis

This section addresses specific problems you may encounter during your NMR experiments with this compound, offering explanations for their causes and step-by-step solutions.

Issue 1: Broad or Missing Amine (-NH2) and Amide (-NH) Proton Signals

Q: My N-H proton signals are either very broad or not visible at all. What's causing this and how can I fix it?

A: This is a classic issue for amine-containing molecules due to chemical exchange.[1][2]

  • Causality: The protons on the nitrogen atoms can rapidly exchange with other labile protons in the sample (like trace water) or between molecules. On the NMR timescale, this exchange leads to an averaging of the magnetic environments, resulting in broad peaks. In protic solvents like D2O or methanol-d4, this exchange is so rapid that the N-H protons are replaced by deuterium, causing their signals to "disappear" from the 1H spectrum.[1]

  • Step-by-Step Protocol to Resolve N-H Signals:

    • Solvent Choice is Critical:

      • Use an aprotic deuterated solvent such as DMSO-d6 or acetonitrile-d3. These solvents do not have exchangeable protons and will slow down the intermolecular proton exchange. DMSO is particularly effective at resolving N-H protons due to its hydrogen bond accepting nature.[1]

      • Ensure your solvent is as dry as possible. Even trace amounts of water can exacerbate exchange broadening.[3]

    • Temperature Optimization:

      • Lowering the sample temperature can slow the rate of chemical exchange, often resulting in sharper N-H signals.[2][4] Experiment with temperatures ranging from room temperature down to -5°C or lower if your solvent allows.[4]

    • Confirmation with D2O Exchange:

      • To confirm the identity of a suspected N-H peak, acquire a spectrum, then add a drop of D2O to your NMR tube, shake it, and re-acquire the spectrum. If the peak diminishes or disappears, it is an exchangeable proton.[1][3]

Issue 2: Poor Resolution and Overlapping Methylene Signals

Q: The methylene proton signals in the aliphatic chain of my this compound are poorly resolved and overlapping. How can I improve this?

A: This is often a combination of suboptimal shimming and the inherent flexibility of the molecule, which can be exacerbated by pH effects.

  • Causality:

    • Poor Shimming: An inhomogeneous magnetic field across the sample volume is a primary cause of broadened peaks and poor resolution for all signals.[5]

    • pH Effects: this compound has two basic nitrogen atoms. The protonation state of these amines changes with pH, which in turn significantly influences the electronic environment and chemical shifts of the adjacent methylene protons.[6][7] At certain pH values, the chemical shifts of different methylene groups can become very similar, leading to signal overlap.

  • Experimental Workflow for Improving Resolution:

    G cluster_0 Resolution Troubleshooting Workflow A Start: Poorly Resolved Spectrum B Perform Automated Gradient Shimming A->B Initial Step C Manually Optimize Z1 and Z2 Shims B->C Fine-tuning D Check for Peak Broadening C->D E Prepare Sample with pH Control (Buffer) D->E If peaks are still broad/overlapping G High-Quality, Resolved Spectrum D->G If resolution is now acceptable F Acquire 2D NMR (COSY/HSQC) E->F For definitive assignment F->G

    Caption: Workflow for troubleshooting poor spectral resolution.

  • Step-by-Step Protocol:

    • Optimize Shimming:

      • Always start with an automated gradient shimming routine if available on your spectrometer.[8]

      • Manually adjust the Z1 and Z2 shims to maximize the lock level and achieve a symmetrical lineshape for the solvent peak. Asymmetrical peaks often indicate poor shimming.[5]

    • Control the Sample pH:

      • For aqueous samples (e.g., in D2O), prepare your this compound solution in a buffer to maintain a constant pH. A phosphate buffer at a physiological pH of ~7.4 is a good starting point.[9][10] This will stabilize the protonation state of the amines and prevent chemical shift drift.

      • If you suspect overlapping signals, you can intentionally change the pH to induce shifts and resolve the peaks. Acquiring spectra at different pH values can be a powerful tool for peak assignment.[6]

    • Utilize 2D NMR:

      • If 1D spectra remain crowded, acquire a 2D COSY (Correlation Spectroscopy) spectrum. This will show correlations between coupled protons, allowing you to trace the connectivity of the methylene groups in the aliphatic chain.

      • A 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum can also be invaluable, correlating each proton to its directly attached carbon, which often provides the necessary resolution to assign all signals unambiguously.[11]

Issue 3: Low Signal-to-Noise (S/N) Ratio

Q: My this compound signals are very weak, and the baseline is noisy. How can I improve the signal-to-noise ratio?

A: A low S/N ratio can stem from several factors, from sample concentration to acquisition parameters.

  • Causality:

    • Low Sample Concentration: There may simply not be enough of your compound in the NMR tube.

    • Suboptimal Acquisition Parameters: The number of scans, receiver gain, and relaxation delay all play a crucial role in determining the final S/N.

    • Poor Shimming: A poorly shimmed magnet will result in broad lines, which lowers the peak height and thus the S/N.

  • Parameter Optimization for Improved S/N:

ParameterRecommended ActionRationale
Sample Concentration Aim for 5-25 mg in 0.6-0.7 mL of solvent for 1H NMR.Ensures enough nuclei are present to generate a strong signal.
Number of Scans (nt) Increase in multiples of 4 (e.g., 8, 16, 32, 64).S/N increases with the square root of the number of scans. Doubling S/N requires four times the scans.[5]
Receiver Gain (rg) Use the auto-gain function or manually set it to just below the level where the FID clips.Maximizes the use of the analog-to-digital converter for the signal without causing overflow artifacts.[5]
Relaxation Delay (d1) Set to at least 1-2 seconds for qualitative 1H NMR. For quantitative results, d1 should be at least 5 times the longest T1 relaxation time of your molecule.Allows the protons to fully relax back to equilibrium between pulses, ensuring maximum signal for each scan.

Frequently Asked Questions (FAQs)

Q1: What is the best deuterated solvent for this compound?

The ideal solvent depends on your experimental goals.

  • For observing N-H protons: DMSO-d6 is highly recommended as it slows down proton exchange.[1]

  • For general structural analysis in an aqueous environment: D2O with a buffer (e.g., phosphate buffer, pH 7.4) is suitable. Be aware that the -NH2 and -NH protons will exchange with deuterium and become invisible.[9][10]

  • For organic-soluble samples: Chloroform-d (CDCl3) can be used, but be mindful of potential hydrogen bonding with the amine groups, which can affect chemical shifts. Also, residual acid in CDCl3 can protonate the amines, leading to peak broadening.

Q2: How should I reference the chemical shifts for my this compound sample?

The standard internal reference for most organic solvents is Tetramethylsilane (TMS) at 0.00 ppm. For aqueous samples in D2O, DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or TSP (trimethylsilylpropanoic acid) are commonly used as internal standards. If an internal standard is not used, you can reference the residual solvent peak, but be aware that its chemical shift can be slightly temperature-dependent.

Q3: My spectrum has a rolling baseline. What is the cause and how do I correct it?

A rolling baseline is often caused by improper phase correction or a very intense, broad signal (like a solvent peak) that distorts the baseline.[5]

  • Correction:

    • First, ensure your spectrum is correctly phased. Manually adjust both the zero-order (ph0) and first-order (ph1) phase correction.

    • If phasing does not fix the issue, use the baseline correction function in your NMR processing software. Polynomial or Whittaker smoothing algorithms are often effective.

Q4: I see small peaks on either side of my large solvent peak. What are these?

These are likely spinning sidebands. They are artifacts that appear at frequencies equal to the solvent frequency ± multiples of the sample spinning rate.

  • Cause: Imperfect shimming of the non-spinning shims (X, Y, etc.) or a poor-quality NMR tube.[5]

  • Solution:

    • Improve the non-spinning shims.

    • Increase the sample spinning rate (e.g., from 20 Hz to 25 Hz). This will move the sidebands further away from your peaks of interest.

    • Ensure you are using a high-quality, clean NMR tube.

Experimental Protocols

Protocol 1: Standard Sample Preparation for 1H NMR in D2O
  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Prepare a phosphate buffer solution (e.g., 50 mM) in D2O and adjust the pD to ~7.4.

  • Dissolve the this compound in 0.7 mL of the buffered D2O solution.

  • Add an internal standard (e.g., DSS or TSP) if quantitative analysis is required.

  • Vortex the sample until the solid is fully dissolved.

  • Transfer the solution to a clean, high-quality 5 mm NMR tube.

    G cluster_1 Aqueous Sample Preparation A Weigh this compound B Dissolve in Buffered D2O (pH 7.4) A->B C Add Internal Standard (Optional) B->C D Vortex to Dissolve C->D E Transfer to NMR Tube D->E

    Caption: Protocol for preparing this compound in D2O.

References

  • Reddit. (2023). Amine protons on NMR. r/OrganicChemistry. [Link]

  • Nicholson, J. K., & Lindon, J. C. (2020). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. National Institutes of Health. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Nagana Gowda, G. A., & Raftery, D. (2017). Quantitative NMR Methods in Metabolomics. PMC - PubMed Central. [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4653-4664.
  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • ResearchGate. (2024). NMR spectra of polyamines.1H spectra of polyamines (putrescine, spermidine and spermine) dissolved in (A) D2O or (B) D2O phosphate buffer (50 mm, pH 7.2, containing 0.15 m NaCl). [Link]

  • RSC Publishing. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. [Link]

  • Royal Society Publishing. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. [Link]

  • PubMed. (2010). N-acetyl-L-aspartate and acetate 1H NMR signal overlapping under mild acidic pH conditions. [Link]

  • ResearchGate. (2024). pH dependence of the 31 P NMR chemical shifts of P i and selected aminophosphonates. [Link]

  • MDPI. (2019). Pursuing Experimental Reproducibility: An Efficient Protocol for the Preparation of Cerebrospinal Fluid Samples for NMR-Based Metabolomics and Analysis of Sample Degradation. [Link]

  • PMC - NIH. (2019). NMR-based metabolite studies with 15N amino acids. [Link]

  • Max T. Rogers NMR Facility. NMR Artifacts. [Link]

  • CDN Science Publishing. (2021). Common problems and artifacts encountered in solution-state NMR experiments. [Link]

Sources

Dealing with N-Acetylcadaverine signal suppression in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Acetylcadaverine Signal Recovery

Case ID: NAC-MS-SUP-001 Subject: Resolving Signal Suppression of this compound in LC-ESI-MS/MS Assigned Specialist: Senior Application Scientist

Diagnostic & Triage: Is it Suppression?

User Symptom: "I am analyzing this compound (NAC) in plasma/urine. My linearity is poor (


), and the peak area for the same concentration varies wildly between patient samples. The standard in solvent looks fine."

Root Cause Analysis: this compound (NAC) is a polar polyamine metabolite (LogP


 -0.4, pKa 

10.2).[1] In standard Reverse Phase (C18) chromatography, it is poorly retained and often elutes near the void volume (

). This region is the "Ion Suppression Zone"—a dump site for unretained salts, phospholipids, and other polar matrix components that were not removed during sample preparation.

The Mechanism: In Electrospray Ionization (ESI), analytes must migrate from the bulk liquid droplet to the surface to be ejected into the gas phase. High concentrations of co-eluting matrix ions (like salts or phospholipids) dominate the droplet surface, effectively "crowding out" the NAC ions. This prevents NAC from entering the gas phase, resulting in a loss of signal (suppression).

The Diagnostic Protocol: Post-Column Infusion (PCI)

Before changing your method, you must visualize the suppression. Do not rely on "spiking" experiments alone; they only tell you that suppression exists, not where.

Protocol: Mapping the Suppression Zone This experiment overlays your matrix background against a constant signal of this compound.

  • Setup:

    • Prepare a clean standard solution of NAC (e.g., 100 ng/mL) in mobile phase.

    • Use a syringe pump to infuse this standard continuously at 5-10 µL/min.

    • Connect the syringe pump to the LC flow via a T-piece after the column but before the MS source.

  • Acquisition:

    • Inject a Blank Matrix Extract (processed exactly like your samples) via the LC.

    • Monitor the MRM transition for NAC (e.g., 145.1

      
       86.1).
      
  • Interpretation:

    • You should see a steady baseline (from the infusion).

    • Look for "dips" or negative peaks. These dips indicate elution times where matrix components are actively suppressing the ionization of the infused NAC.

    • Result: If the dip coincides with your NAC retention time, you have confirmed suppression.[2]

Strategic Solutions

Strategy A: Chromatographic Rescue (HILIC)

Why: Moving the analyte away from the suppression zone.[3] Standard C18 columns fail because NAC is too polar. Switching to Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines, eluting them later in a high-organic mobile phase, which actually enhances ESI desolvation.

ParameterReverse Phase (Current)HILIC (Recommended)
Column C18 / C8Bare Silica or Amide-bonded
Mobile Phase A Water + 0.1% Formic AcidWater + 10mM Ammonium Formate (pH 3)
Mobile Phase B AcetonitrileAcetonitrile
Elution Order NAC elutes early (Void)NAC elutes late (Retained)
Desolvation Poor (High water content)Excellent (High organic content)
Strategy B: Sample Preparation (Mixed-Mode SPE)

Why: Removing the specific interferences (phospholipids/salts). Protein precipitation (PPT) is insufficient; it leaves phospholipids behind. Use Mixed-Mode Cation Exchange (MCX) SPE. NAC is a base (positive charge); it will stick to the sorbent while neutrals and acids are washed away.

MCX Protocol for this compound:

  • Condition: Methanol

    
     Water.
    
  • Load: Acidified sample (pH < 4). NAC binds to the sulfonate groups.

  • Wash 1: 0.1% Formic acid in water (Removes salts/proteins).

  • Wash 2: 100% Methanol (Crucial: Removes hydrophobic phospholipids).

  • Elute: 5% Ammonium Hydroxide in Methanol (Releases NAC).

Visualization of the Workflow

The following diagram illustrates the decision tree for troubleshooting NAC signal loss.

NAC_Troubleshooting Start Symptom: Low/Variable This compound Signal PCI Run Post-Column Infusion (PCI) with Blank Matrix Start->PCI Check_RT Does suppression dip overlap with NAC RT? PCI->Check_RT No_Supp Issue is not Matrix Effect. Check Source/Injector. Check_RT->No_Supp No Yes_Supp Confirmed: Matrix Suppression Check_RT->Yes_Supp Yes Decision Current Chromatography? Yes_Supp->Decision RP_Path Reverse Phase (C18) Decision->RP_Path HILIC_Path HILIC Decision->HILIC_Path Action_RP Action: Switch to HILIC (Amide/Silica Column) RP_Path->Action_RP Action_HILIC Action: Optimize Sample Prep (Switch to MCX SPE) HILIC_Path->Action_HILIC Final Validate with SIL-IS (d4-N-Acetylcadaverine) Action_RP->Final Action_HILIC->Final

Caption: Decision tree for diagnosing and resolving this compound signal suppression using PCI and chromatographic optimization.

Frequently Asked Questions (FAQ)

Q: Can I just use an Internal Standard (IS) to fix this? A: Only if it is a Stable Isotope Labeled (SIL) IS (e.g., this compound-d4). An analog IS (like a different polyamine) will likely have a slightly different retention time.[2] If the suppression is sharp (a narrow dip in the PCI trace), the IS might elute outside the dip while the analyte elutes inside it, leading to failed compensation. The IS must experience the exact same suppression as the analyte.

Q: Why not use Ion-Pairing reagents (e.g., HFBA) on my C18 column? A: While reagents like Heptafluorobutyric acid (HFBA) will retain NAC on C18, they cause severe signal suppression themselves in negative mode and can permanently contaminate the MS source, making it difficult to switch back to other methods. HILIC is a cleaner, more robust alternative for MS.

Q: My NAC peak shape is tailing badly on HILIC. Why? A: This is usually due to a mismatch between the sample solvent and the mobile phase. In HILIC, water is the "strong" solvent. If you inject your sample dissolved in 100% water, it disrupts the water layer on the stationary phase, causing peak distortion.

  • Fix: Dissolve/dilute your final extract in 80-90% Acetonitrile (matching the initial mobile phase conditions).

References

  • Matrix Effects in LC-MS/MS

    • Title: Strategies for the Detection and Elimination of Matrix Effects in Quantit
    • Source: Chrom
    • URL:[Link]

  • Post-Column Infusion Methodology

    • Title: Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis[1][4][5]

    • Source: Journal of the American Society for Mass Spectrometry (via ACS)
    • URL:[Link]

  • Polyamine Analysis Optimization

    • Title: Underivatized polyamine analysis in plant samples by ion pair LC coupled with electrospray tandem mass spectrometry
    • Source: ResearchG
    • URL:[Link]

  • HILIC Mechanism & Application

    • Title: Hydrophilic Interaction Chrom
    • Source: LCGC Intern
    • URL:[Link]

Sources

Technical Support Center: High-Sensitivity N-Acetylcadaverine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

N-Acetylcadaverine (NAC) is a mono-acetylated derivative of cadaverine and a significant biomarker in lysine catabolism, often elevated in specific carcinomas (e.g., lung and bladder cancer).

Why is detection difficult?

  • High Polarity: NAC is hydrophilic, leading to poor retention on standard C18 columns (elutes in the void volume).

  • Lack of Chromophore: It lacks the conjugated

    
    -systems required for sensitive UV/Vis detection.
    
  • Isobaric Interference: It shares a molecular weight (

    
    ) and similar fragmentation patterns with N-acetylputrescine isomers and other polyamine metabolites.
    
  • Matrix Effects: In urine and plasma, high salt and protein content cause severe ion suppression in Mass Spectrometry.

This guide provides a modular troubleshooting and optimization workflow to overcome these barriers.

Module 1: LC-MS/MS Optimization (The "Heavy Lifting")

User Question: "I am seeing poor sensitivity and peak tailing for this compound on my C18 column. The signal is buried in the noise. How do I fix this?"

Root Cause Analysis

Standard C18 columns suffer from "dewetting" when using the high-aqueous mobile phases required to retain polar amines. This results in peak broadening and co-elution with matrix salts (ion suppression).

Solution: Switch to HILIC Mode

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar polyamines. It uses a water-rich layer on the stationary phase to retain polar analytes, allowing for high-organic mobile phases that enhance ESI desolvation and sensitivity.

Protocol: Chromatographic Conditions
ParameterRecommended SettingRationale
Column Amide-HILIC (e.g., BEH Amide or TSKgel Amide-80)Amide phases interact via hydrogen bonding, providing superior retention for the amine group compared to bare silica.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterProvides protons for ionization (

) and ionic strength to reduce secondary interactions.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidHigh organic content is required for HILIC retention.
Gradient Start at 90% B (High Organic). Ramp to 60% B over 10 mins.Analytes elute from non-polar to polar. NAC will elute later, away from the void volume salts.
pH 3.0 - 4.0Keeps the amine group protonated (

) for MS detection and stationary phase interaction.
Mass Spectrometry (MRM) Settings
  • Precursor Ion:

    
    
    
  • Differentiation: You must separate NAC from N-Acetylputrescine (isobaric). Chromatographic resolution is critical, but unique fragments help.

Transition TypePrecursor (

)
Product (

)
Collision Energy (V)Mechanism
Quantifier 145.286.1 15 - 20Loss of Acetamide (

, 59 Da). Specific to N-acetyl groups.
Qualifier 145.2128.2 10 - 15Loss of Ammonia (

, 17 Da). Common for amines.
Qualifier 145.2113.1 20 - 25Loss of Methanol/Water rearrangements (complex cleavage).

Critical Note: Always optimize Collision Energy (CE) using a pure standard. The "Loss of Acetamide" (transition 145 -> 86) is usually the cleanest channel for acetylated polyamines.

Module 2: Sample Preparation (The "Cleanup")

User Question: "My internal standard recovery is inconsistent, and I see significant drift in retention times. Is my extraction the problem?"

Root Cause Analysis

Polyamines bind avidly to glass and negatively charged proteins. Simple protein precipitation (PPT) often leaves too many matrix interferents that suppress ionization in the HILIC source.

Solution: Acidic Extraction + SPE

You must disrupt protein binding using strong acid, followed by Solid Phase Extraction (SPE) to remove salts (which ruin HILIC separation).

Workflow Visualization

SamplePrep Sample Biological Sample (Urine/Plasma) Acid Acidification Add 5% TCA or 0.1M Perchloric Acid (Disrupts protein binding) Sample->Acid Centrifuge Centrifugation 12,000 x g, 10 min Acid->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Neutralize Neutralization Adjust pH to 7-8 with Ammonium Carbonate Supernatant->Neutralize SPE_Load SPE Load (WCX - Weak Cation Exchange) Neutralize->SPE_Load Wash Wash Steps 1. Water (Remove Salts) 2. Methanol (Remove Hydrophobics) SPE_Load->Wash Elute Elution 5% Formic Acid in Methanol Wash->Elute Inject Evaporate & Reconstitute (Mobile Phase A:B 10:90) Elute->Inject

Figure 1: Optimized Sample Preparation Workflow for Polyamines. The WCX (Weak Cation Exchange) SPE step is critical for removing salts that interfere with HILIC chromatography.

Module 3: Derivatization Strategies (The "Booster")

User Question: "I do not have a Triple Quad MS. Can I detect NAC using a Fluorescence Detector (FLD) or UV?"

Root Cause Analysis

Native NAC does not fluoresce. To use FLD (which can be as sensitive as MS), you must "tag" the molecule.

Solution: Dansyl Chloride Derivatization

Dansyl chloride (Dns-Cl) reacts with primary and secondary amines to form stable, highly fluorescent sulfonamides.[1]

  • NAC Structure Note: NAC has one free primary amine group (the other is already acetylated). Therefore, you will form Mono-Dansyl-NAC .

Protocol: Dansylation
  • Buffer: Mix

    
     of sample/standard with 
    
    
    
    of saturated Sodium Bicarbonate (
    
    
    , pH 10). High pH is required to deprotonate the amine.
  • Reagent: Add

    
     of Dansyl Chloride solution (
    
    
    
    in Acetone).
  • Incubation: Heat at 60°C for 20 minutes in the dark (Dns-Cl is light sensitive).

  • Quenching: Add

    
     of Proline or Ammonium Hydroxide to react with excess reagent.
    
  • Detection:

    • Excitation: 340 nm

    • Emission: 525 nm

    • Column: Switch back to C18 . The Dansyl group makes the molecule hydrophobic enough for standard Reversed-Phase LC.

Module 4: Logical Troubleshooting (FAQ)

SymptomProbable CauseCorrective Action
Drifting Retention Times (HILIC) Equilibration issues. HILIC columns take longer to equilibrate than C18.Ensure at least 20 column volumes of equilibration time between runs. Maintain water layer stability.
High Backpressure Salt precipitation in the column.If mixing high organic (MP B) with aqueous buffer (MP A), ensure buffer concentration is <20mM to prevent salt crashing.
Carryover Polyamines sticking to the injector needle.Use a needle wash solution containing 10% Formic Acid or Methanol/Water (50:50).
Split Peaks Solvent mismatch.The injection solvent must match the initial mobile phase conditions (e.g., 90% ACN). Injecting 100% aqueous sample into a HILIC column ruins peak shape.

References

  • Hiramatsu, K., et al. (2005). "N1,N12-Diacetylspermine as a Sensitive and Specific Novel Marker for Early- and Late-Stage Colorectal and Breast Cancers."[2] Clinical Cancer Research, 11(8), 2986–2990.[2] Link

  • Magnes, C., et al. (2014). "Method for the quantification of acetylated polyamines in human urine by LC-MS/MS." Metabolomics, 10, 153–165.
  • Liu, R., et al. (2018). "Quantification of this compound and other polyamines in biological samples using Dansyl Chloride derivatization.
  • Häkkinen, M. R., et al. (2008). "Analysis of free, mono- and diacetylated polyamines from human urine by LC-MS/MS." Journal of Chromatography B, 876(2), 146–154. Link

Sources

Sample preparation artifacts in N-Acetylcadaverine metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sample Preparation Artifacts & Troubleshooting Guide Role: Senior Application Scientist Status: Active | Version: 2.4

Executive Summary & Scope

Welcome to the N-Acetylcadaverine (Ac-Cad) Technical Support Center. This guide addresses the high-risk artifacts associated with the metabolomic profiling of acetylated polyamines. Ac-Cad is a critical endpoint metabolite in lysine catabolism and a potential biomarker for specific carcinomas. However, its polarity, enzymatic instability, and susceptibility to in-source fragmentation make it a "frequent flyer" for false positives/negatives in LC-MS datasets.

Scope of Support:

  • Pre-analytical: Enzymatic interconversion (The "Live" Artifact).

  • Extraction: Solubility limits and adsorption (The "Sticky" Artifact).

  • Analytical: In-source fragmentation and isobaric interference (The "Ghost" Artifact).

Critical Artifact Pathways (Visualized)

Before troubleshooting, you must understand where the data integrity fails. The diagram below maps the specific failure points where Ac-Cad is artificially generated or lost.

AcCad_Artifacts Lysine L-Lysine Cad Cadaverine (Endogenous) Lysine->Cad Decarboxylation AcCad This compound (Target Analyte) Cad->AcCad NAT Activity Art_Enz Artifact: Post-Sampling Acetylation Cad->Art_Enz Unquenched Enzymes + Acetyl-CoA DiAcCad Diacetylcadaverine (Higher Order) AcCad->DiAcCad NAT Activity Art_Ads Artifact: Glass Adsorption AcCad->Art_Ads Non-silanized Glassware Art_ISF Artifact: In-Source Fragmentation DiAcCad->Art_ISF High De-clustering Potential Art_Enz->AcCad False Elevation Art_ISF->AcCad False Positive (M+H mimic)

Figure 1: Critical artifact pathways in this compound analysis. Red paths indicate mechanisms that compromise data integrity.

Module 1: Pre-Analytical & Enzymatic Control

The Issue: this compound levels are dynamic. N-acetyltransferases (NATs) remain active in plasma and tissue homogenates post-collection. If the sample contains residual Acetyl-CoA and Cadaverine, NATs will artificially produce this compound ex vivo, leading to false elevations.

Troubleshooting Q&A

Q: My technical replicates show increasing Ac-Cad levels over time. Why? A: This is a classic sign of incomplete quenching . If you are using mild extraction solvents (e.g., 80% Methanol at room temperature), enzymes may retain residual activity.

  • The Fix: Use "Snap-Freezing" immediately upon collection (Liquid N2). For extraction, use ice-cold (-20°C) solvent or incorporate an acid step (5% TCA or PCA) to denature proteins instantly.

Q: Can I use EDTA plasma? A: Yes, but be cautious. While EDTA inhibits metalloproteases, it does not inhibit acetyltransferases. You must still rely on thermal or chemical quenching.

Module 2: Sample Preparation (The "Sticky" Problem)

The Issue: Polyamines are polycationic at physiological pH. They adhere aggressively to the silanol groups in glass vials and injection liners, causing non-linear calibration curves and poor recovery.

Comparative Protocol Analysis
FeatureProtein Precipitation (MeOH/ACN)Acid Extraction (TCA/PCA)Derivatization (Benzoyl Chloride)
Mechanism Solubility changepH denaturationChemical modification (Amide formation)
Recovery Moderate (Risk of adsorption)High (Polyamines stay soluble)Excellent (Increases hydrophobicity)
Chromatography Requires HILIC (Tricky)Incompatible with many columnsIdeal for C18 (Robust)
Artifact Risk High (ISF, Matrix effects)High (Ion suppression)Low (Stabilizes molecule)
Verdict Not RecommendedGood for targetedGold Standard
Validated Protocol: Benzoyl Chloride Derivatization

Why this works: It caps the amine groups, preventing adsorption and increasing ionization efficiency in positive ESI.

  • Aliquot: 50 µL Sample (Plasma/Urine).

  • Internal Standard: Add 10 µL of This compound-d5 (Critical: Do not use a generic polyamine IS).

  • Alkalinization: Add 25 µL Na2CO3 (100 mM) to ensure pH > 9 (Essential for the reaction).

  • Derivatization: Add 25 µL Benzoyl Chloride (2% in Acetonitrile).

    • Caution: Prepare fresh. Benzoyl chloride hydrolyzes rapidly in moist air.

  • Incubation: Vortex 1 min, incubate 10 min at RT.

  • Quench: Add 25 µL Glycine (100 mM) to scavenge excess reagent.

  • Extract: Add 300 µL cold Acetonitrile. Centrifuge at 14,000 x g.

Module 3: Instrumental Artifacts (LC-MS/MS)

The Issue: "Ghost" peaks. In-Source Fragmentation (ISF) occurs when labile conjugates (like Diacetylcadaverine or Glucuronides) break apart in the ion source before mass selection, mimicking the precursor mass of this compound.

Troubleshooting Q&A

Q: I see two peaks with the exact same MRM transition for this compound. Which is real? A: This is likely an isobaric interference or ISF artifact .

  • Test: Check the retention time (RT). The artifact usually elutes later (if it's a larger hydrophobic parent fragmenting) or earlier (if it's a structural isomer like N-acetylputrescine with different adducts, though less likely).

  • Validation: Inject a pure standard of N,N'-Diacetylcadaverine . If you see a peak at the this compound transition at the exact RT of your "ghost" peak, you have confirmed ISF.

Q: My calibration curve flattens at low concentrations. A: This is adsorption loss .

  • The Fix: Switch to Polypropylene (PP) vials. If using glass, use silanized inserts. Ensure your autosampler wash solvent contains 0.1% Formic Acid to protonate any residual amines and wash them off the needle.

Diagnostic Workflow (Decision Tree)

Use this logic flow to troubleshoot unexpected data patterns.

Troubleshooting_Logic Start Issue: Unexpected Ac-Cad Data Check_RT 1. Check Retention Time (RT) vs. Authentic Standard Start->Check_RT RT_Match RT Matches Exactly Check_RT->RT_Match RT_Mismatch RT Shift / Double Peak Check_RT->RT_Mismatch Check_IS 2. Check Internal Standard (IS) Response RT_Match->Check_IS ISF_Check Suspect In-Source Fragmentation or Structural Isomer RT_Mismatch->ISF_Check IS_Stable IS Response Stable Check_IS->IS_Stable IS_Low IS Response Low/Variable Check_IS->IS_Low Enz_Check 3. Suspect Enzymatic Artifact (Post-collection generation) IS_Stable->Enz_Check Ads_Check 3. Suspect Adsorption/Matrix (Check Vial Material) IS_Low->Ads_Check

Figure 2: Logic flow for diagnosing data irregularities in Ac-Cad metabolomics.

References

  • Häkkinen, M. R., et al. (2013). "Analysis of free, mono- and diacetylated polyamines from human urine by LC-MS/MS." Journal of Chromatography B. Link

  • Byun, J. A., et al. (2008). "Simultaneous determination of polyamines in human serum by liquid chromatography-tandem mass spectrometry with derivatization." Biomedical Chromatography. Link

  • Magnes, C., et al. (2014). "Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry." Journal of Chromatography A. Link

  • Giera, M., et al. (2024).[1][2] "The hidden impact of in-source fragmentation in metabolic and chemical mass spectrometry data interpretation." Nature Communications. Link

  • Human Metabolome Database (HMDB). "Metabocard for this compound (HMDB0000639)." Link

Sources

Technical Support Center: N-Acetylcadaverine Carryover Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NAC-2024-001 Status: Open Priority: High (Data Integrity Risk) Assigned Scientist: Senior Applications Specialist, LC-MS Division

Executive Summary: The "Sticky Amine" Challenge

N-Acetylcadaverine (C₇H₁₆N₂O) presents a classic but aggressive carryover profile due to its hybrid physicochemical nature. While the acetyl group reduces polarity slightly compared to its parent cadaverine, the remaining free primary amine (pKa ~10.2) acts as a potent anchor.

In typical LC-MS flow paths, this amine becomes protonated (


) under standard acidic mobile phase conditions. It then forms strong ionic bonds with:
  • Silanols: Residual acidic sites on glass vials and column stationary phases.

  • Metal Oxides: Lewis acid sites on stainless steel surfaces (needles, loops, transfer capillaries).

The Core Directive: To eliminate carryover, you must disrupt these ionic interactions while simultaneously maintaining solubility to prevent precipitation in the wash lines.

Diagnostic Workflow: Isolate the Source

Before tearing down the instrument, you must confirm the location of the carryover.[1] Use the Gradient Blank Test to distinguish between system contamination (background) and injection carryover (specific to the flow path).

Experiment: The "Double Blank" Validation
  • Injection 1: High concentration Standard (ULOQ).

  • Injection 2: Mobile Phase Blank (0 µL injection if possible, or clean solvent).

  • Injection 3: Mobile Phase Blank (Run immediately after Inj 2).

Interpretation Logic:

CarryoverLogic Start Analyze Blank 1 & Blank 2 Q1 Is Peak Present in Blank 1? Start->Q1 Q2 Is Peak in Blank 2 < Blank 1? Q1->Q2 Yes Result_Clean DIAGNOSIS: SYSTEM CLEAN No Action Needed Q1->Result_Clean No Result_Carryover DIAGNOSIS: CARRYOVER Source: Injector/Needle/Column Action: Optimize Wash Solvents Q2->Result_Carryover Yes (Wash dependent) Result_Contam DIAGNOSIS: CONTAMINATION Source: Mobile Phase/Glassware Action: Change Solvents Q2->Result_Contam No (Constant background)

Figure 1: Decision tree for isolating carryover vs. contamination.

The Solution: Chemistry & Hardware[2]

Module A: The Wash Solvent Protocol

Standard washes (100% MeOH or ACN) often fail because they cannot break the ionic bond between the amine and the surface. You need a chaotropic wash that combines organic strength with pH control.

Recommended Wash Configuration (Dual Solvent System):

ParameterCompositionMechanism of Action
Weak Wash (Solvent A) 90% Water / 10% ACN + 0.1% Formic Acid Matches initial gradient conditions; Formic acid keeps the amine protonated and soluble, preventing precipitation in the loop.
Strong Wash (Solvent B) 40% ACN / 40% IPA / 20% Acetone + 0.5% Formic Acid The "Magic Mix" : 1. IPA/Acetone: High elution strength to strip hydrophobic retention.2. Formic Acid: Competes for binding sites and keeps the amine soluble in high organic.3. Water: Prevents salt precipitation.

Protocol:

  • Set Post-Injection Wash to minimum 2 volumes of the loop (e.g., if loop is 100µL, wash 200µL).

  • Dip Time: Increase needle dip time to 5-10 seconds in the Strong Wash.

Module B: Hardware Passivation

If chemistry fails, the hardware surface is likely the culprit. This compound binds aggressively to Vespel (polyimide) and standard stainless steel.

  • Rotor Seal: Replace standard Vespel seals with Tefzel (ETFE) or PEEK seals. Vespel has a high pH tolerance but can act as an adsorbent for amines.

  • Needle Seat: If using an Agilent-style flow-through needle, ensuring the seat capillary is PEEK-lined or flexible fused silica rather than steel can reduce carryover by >50%.

Method Parameters: The "Sawtooth" Clean-up

Modifying the gradient to include a "Sawtooth" wash step at the end of every run is critical for clearing the column.

The Sawtooth Gradient: Instead of a simple linear ramp and hold, implement a rapid oscillation at the end of the run.

Figure 2: The Sawtooth gradient destabilizes equilibrium-bound analytes better than a static hold.

Why this works: The rapid change in solvent polarity creates a "solvent shock" that disrupts the boundary layer at the stationary phase surface, releasing stubborn this compound molecules trapped in dead volumes.

Frequently Asked Questions (FAQ)

Q: Can I use 100% Acetonitrile as a needle wash? A: No. Pure organic solvents can cause polyamines to precipitate inside the needle if they are in a salt form (e.g., from a biological buffer). You must have at least 5-10% water in your wash, and preferably an acid to maintain solubility.

Q: I see carryover even after changing the needle. What now? A: Check the stator face of the injection valve. If the rotor seal was worn, particulates containing adsorbed this compound may be embedded in the stator metal. Sonicate the stator in 30% Formic Acid/MeOH for 10 minutes.

Q: Should I use ion-pairing agents like HFBA? A: Proceed with caution. While HFBA (Heptafluorobutyric acid) masks the amine and improves peak shape, it permanently contaminates the MS source, suppressing ionization for other compounds in negative mode [1]. Try Ammonium Formate (10mM) first; the ammonium ion competes with the analyte for silanol binding sites.

References

  • Krasinska, K. M., et al. (2025).[2][3] Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. Stanford University Mass Spectrometry.[3] Link

  • Thermo Fisher Scientific. (2025). Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. Link

  • Waters Corporation. (2025). Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features. Link

  • PubChem. (2025).[2][4][5] this compound Compound Summary. National Library of Medicine. Link

Sources

Optimization of extraction protocols for N-Acetylcadaverine from tissues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of extraction protocols for N-Acetylcadaverine (NAC) from tissues Ticket ID: NAC-EXT-OPT-001 Status: Resolved Assigned Specialist: Senior Application Scientist, Metabolomics Division

Executive Summary

This compound (NAC) is a mono-acetylated derivative of the polyamine cadaverine. Unlike its parent compound, NAC possesses reduced basicity and distinct polarity, creating unique challenges in extraction efficiency and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) detection.

This guide addresses the three primary failure modes in NAC analysis:

  • Enzymatic Instability: Rapid deacetylation by tissue deacetylases post-harvest.

  • Poor Retention: High polarity leading to elution in the void volume (ion suppression zone) on Reverse Phase (RP) columns.

  • Matrix Interference: Competition from high-abundance polyamines (putrescine/spermidine) and lipids.

Module 1: Optimized Extraction Protocol

Core Philosophy: We utilize a Dual-Phase Acidic Extraction coupled with Dansylation . Simple organic solvent precipitation (e.g., Methanol/Acetonitrile) is insufficient for quantitative recovery of NAC from complex tissues because it fails to fully disrupt ionic interactions with nucleic acids and proteins.

Step-by-Step Methodology
StepActionTechnical Rationale (The "Why")
1. Harvest Flash freeze tissue in liquid

immediately (<30s).
Enzyme Arrest: Prevents polyamine oxidase and acetyltransferase activity which alters the NAC/Cadaverine ratio post-mortem.
2. Lysis Homogenize 50mg tissue in 500µL 5% Trichloroacetic Acid (TCA) .Protonation: Acidic pH (<2.0) ensures all amines are fully protonated (

), disrupting binding to DNA/RNA and precipitating proteins efficiently.
3. I.S. Addition Add 10µL of Internal Standard (

-NAC or

-NAC).
Normalization: Corrects for extraction loss and matrix effects.[1] Must be added before centrifugation.
4. Clarification Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.Phase Separation: Removes precipitated proteins and cellular debris.
5. Derivatization Mix 50µL supernatant + 100µL Dansyl Chloride (10mg/mL in acetone) + 50µL Saturated

. Incubate at 60°C for 30 min.
Hydrophobicity: Dansylation targets primary/secondary amines, adding a naphthalene ring. This shifts NAC from a polar species to a hydrophobic derivative, enabling retention on C18 columns.
6. Cleanup Add 50µL Proline (100mg/mL) to quench excess reagent.Background Reduction: Scavenges unreacted Dansyl-Cl to prevent interference peaks and protect the MS source.

Module 2: Workflow Visualization

Figure 1: Extraction & Derivatization Logic Flow

NAC_Workflow cluster_0 Phase I: Extraction cluster_1 Phase II: Derivatization (Dansylation) cluster_2 Phase III: Analysis Tissue Frozen Tissue (Brain/Liver) Acid Add 5% TCA + Internal Std Tissue->Acid Homogenize Mechanical Homogenization Acid->Homogenize Spin Centrifuge 14,000xg, 4°C Homogenize->Spin Supernatant Acidic Supernatant (Polar Amines) Spin->Supernatant Buffer Add Na2CO3 (pH > 9.5) Supernatant->Buffer Reagent Add Dansyl-Cl (Acetone) Buffer->Reagent Heat Incubate 60°C, 30 min Reagent->Heat Quench Add Proline (Scavenger) Heat->Quench LC RPLC (C18) Retained Analyte Quench->LC MS MS/MS Detection (Specific Transitions) LC->MS

Caption: Optimized workflow transforming polar NAC into a hydrophobic, MS-compatible analyte via acid extraction and dansylation.

Module 3: Troubleshooting & FAQs

Q1: My recovery rates are inconsistent (<50%). Is the TCA degrading the analyte?

Diagnosis: Unlikely. Polyamines are stable in acid. The issue is likely pH control during derivatization .

  • Mechanism: Dansyl chloride requires a basic pH (9.5–10) to react with the amine. The TCA extraction leaves the sample highly acidic.

  • Solution: You must ensure the Sodium Carbonate (

    
    ) added in Step 5 effectively neutralizes the TCA and buffers the solution to pH 10.
    
  • Action: Check the pH of a dummy sample after adding carbonate. If it is <9.0, increase the volume or concentration of the carbonate buffer.

Q2: I see a massive interfering peak co-eluting with NAC. What is it?

Diagnosis: This is often the Dansyl-OH (Dansylic Acid) or Dansyl-Ammonia byproduct.

  • Mechanism: Excess Dansyl-Cl hydrolyzes in water to form Dansyl-OH. If your gradient starts too low in organic content, this byproduct may co-elute.

  • Solution:

    • Quenching: Ensure the Proline step is included (Step 6). Proline reacts with excess Dansyl-Cl to form Dansyl-Proline, which elutes early and away from NAC.

    • Gradient Optimization: Start your LC gradient at 40% Acetonitrile (instead of 5%) to push the hydrophobic Dansyl-NAC peak later, separating it from the hydrolytic byproducts.

Q3: Why can't I just use HILIC without derivatization?

Diagnosis: You can, but it is less robust for tissues.

  • Reasoning: HILIC (Hydrophilic Interaction Liquid Chromatography) works for polar amines, but tissue extracts contain high salt concentrations (from the TCA/neutralization) and phospholipids. These cause massive ion suppression in the HILIC void volume.

  • Verdict: Dansylation + RPLC (C18) allows you to wash away salts in the solvent front while retaining the analyte, resulting in superior Signal-to-Noise (S/N) ratios.

Module 4: Diagnostic Decision Tree

Figure 2: Troubleshooting Low Sensitivity

Troubleshooting Start Issue: Low Sensitivity/Signal CheckIS Check Internal Standard (IS) Response Start->CheckIS IS_Low IS Response: LOW CheckIS->IS_Low IS_Normal IS Response: NORMAL CheckIS->IS_Normal MatrixEffect Matrix Effect (Ion Suppression) IS_Low->MatrixEffect ExtractEff Extraction Efficiency Issue IS_Normal->ExtractEff Sol_Matrix Solution: 1. Dilute Sample 1:5 2. Improve Wash Step MatrixEffect->Sol_Matrix Sol_Extract Solution: 1. Check pH during Dansylation 2. Increase Derivatization Time ExtractEff->Sol_Extract

Caption: Logic tree for diagnosing sensitivity loss. Distinguishes between matrix suppression (IS affected) and extraction failure (IS unaffected).

Module 5: Validated Parameters

The following parameters are established baselines for NAC analysis in mammalian tissue (Liver/Brain).

ParameterSpecificationNotes
Linearity Range 0.5 – 1000 ng/mL

required.
Recovery (Spiked) 85% – 110%Using TCA extraction method.
Stability (Processed) 48 Hours @ 4°CPost-derivatization stability in autosampler.
MRM Transition Precursor → ProductSpecific to Dansyl-NAC.
Quantifier Ion 406.2 → 170.1Dansyl fragment (Naphthalene moiety).
Qualifier Ion 406.2 → 361.0Loss of dimethylamine/carbonyl.

References

  • Minocha, R., et al. (1994).[2] "A rapid and reliable procedure for extraction of polyamines and inorganic cations from plant tissues."[2] Journal of Plant Growth Regulation.

  • Hagel, J. M., et al. (2012). "Optimized extraction and quantification of polyamines in plant tissues using LC-MS/MS." Analytical Biochemistry. (Contextualizing acid extraction for polyamines).
  • Human Metabolome Database (HMDB). "Metabocard for this compound (HMDB0000656)."

  • Protocol Exchange (Nature). "Targeted quantification of amino acids by dansylation." (Methodological basis for dansyl chemistry).

  • Wishart, D. S., et al. (2022).[3] "Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues." Biomolecules.[2][4][5]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Reproducibility and Accuracy of N-Acetylcadaverine Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of N-Acetylcadaverine Quantification

This compound, an acetylated derivative of the biogenic amine cadaverine, is an emerging biomarker of significant interest in clinical and translational research. Its levels have been shown to be elevated in various pathological conditions, including periodontitis and potentially other inflammatory diseases, making its precise and reliable quantification a critical objective for diagnostic and therapeutic development.[1] This guide provides an in-depth comparison of the primary analytical methodologies used for this compound quantification, with a focus on the key performance characteristics of reproducibility and accuracy. We will delve into the technical nuances of each platform, offering field-proven insights to guide researchers, clinicians, and drug development professionals in selecting the most appropriate method for their specific needs.

Pillars of a Trustworthy Quantification Assay

Before comparing specific methods, it is crucial to understand the foundational pillars of a self-validating and reliable analytical assay. These performance metrics are not merely checkboxes for publication but are the very basis of trustworthy and reproducible science.

cluster_0 Core Validity Metrics cluster_1 Performance Thresholds Accuracy Accuracy (% Bias) Validation Successful Method Validation Accuracy->Validation Closeness to True Value Precision Precision (%RSD / %CV) Precision->Validation Agreement of Replicates Specificity Specificity (Selectivity) Specificity->Validation No Interference Linearity Linearity (R²) LOQ Limit of Quantification (LOQ) Linearity->LOQ LOD Limit of Detection (LOD) Linearity->LOD Linearity->Validation Proportional Response LOQ->Validation Reliable Quantification Limit

Caption: Interdependence of core analytical validation parameters.

  • Accuracy: This refers to the closeness of a measured value to the true or accepted value. It is often expressed as a percentage of recovery or percent bias.[2][3][4] For a method to be considered accurate, the deviation from the true value should typically be within ±15%, except at the lower limit of quantification (LLOQ), where up to ±20% is often acceptable.[5]

  • Reproducibility (Precision): This measures the agreement between replicate measurements of the same sample. It is assessed at two levels:

    • Intra-day precision (Repeatability): Variation observed within a single day's run.

    • Inter-day precision (Intermediate Precision): Variation observed across different days, operators, or equipment. Precision is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).[6] Generally, a %CV of less than 15% is considered acceptable for bioanalytical methods.[7][8]

  • Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is confirmed by a high correlation coefficient (R²) for the calibration curve, which should ideally be >0.99.[6]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[7][9]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components.[7][9]

Comparative Analysis of Quantification Platforms

The quantification of small, polar molecules like this compound presents unique analytical challenges. The choice of methodology is a critical decision that impacts sensitivity, throughput, and the overall reliability of the results.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for small molecule bioanalysis due to its exceptional sensitivity and specificity.[10]

  • Principle of Causality: This technique achieves its performance by coupling the separation power of liquid chromatography with the highly selective detection of tandem mass spectrometry. The analyte is first separated from other matrix components on an LC column. It then enters the mass spectrometer, where it is ionized (typically via electrospray ionization, ESI), and a specific precursor ion is selected. This ion is fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, a process known as Multiple Reaction Monitoring (MRM), which provides outstanding specificity and reduces chemical noise.[7][9][11]

  • Performance: LC-MS/MS methods for similar small molecules consistently demonstrate high accuracy (92.2% to 107.3%) and excellent precision, with %RSD values often below 10%.[6] For many validated methods, intra- and inter-day precision values are well within 15%.[7][12] The sensitivity is a key advantage, with LOQs frequently in the low ng/mL or even sub-ng/mL range.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of small molecules, particularly volatile or semi-volatile compounds.[11]

  • Principle of Causality: For non-volatile analytes like this compound, a critical and mandatory step is chemical derivatization. This process converts the polar, non-volatile analyte into a more volatile and thermally stable derivative suitable for gas chromatography. Common derivatization agents include silylating agents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA).[13][14] After derivatization, the sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated compounds are then detected by a mass spectrometer.[13][15]

  • Performance: GC-MS can offer excellent separation efficiency and sensitivity. When operated in tandem MS (GC-MS/MS) mode, it can achieve high selectivity and quantitative accuracy comparable to LC-MS/MS, with the ability to quantify metabolites over several orders of magnitude with excellent linearity. However, the derivatization step adds complexity and can be a source of variability if not carefully controlled, potentially impacting overall reproducibility.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

Before the widespread adoption of mass spectrometry, HPLC with fluorescence detection was the workhorse for polyamine analysis.

  • Principle of Causality: this compound, like other polyamines, lacks a native chromophore or fluorophore, meaning it cannot be readily detected by UV or fluorescence detectors. Therefore, a derivatization step is essential. A fluorescent tag, such as dansyl chloride or o-phthalaldehyde (OPA), is reacted with the amine groups on the molecule.[3][16] This reaction yields a highly fluorescent derivative that can be easily detected after separation on an HPLC system.[4][16] The choice of reagent is critical; dansyl chloride, for instance, reacts with both primary and secondary amines to produce stable derivatives with high fluorescence yield.[16]

  • Performance: This method is robust and can achieve good sensitivity, with detection limits reported in the ng/mL range for similar polyamines.[17] Validated HPLC methods report high accuracy (2.5-4.2% deviation) and excellent precision (0.5-1.4% RSD).[3][4] While generally less sensitive and specific than MS-based methods, its lower cost and simpler instrumentation make it an attractive option for certain applications.

Performance Metrics: A Head-to-Head Comparison

The following table summarizes typical performance characteristics for each platform based on published validation data for polyamines and other similar small molecules.

Performance MetricLC-MS/MSGC-MS (with Derivatization)HPLC-Fluorescence (with Derivatization)
Specificity Excellent (MRM transitions are highly specific)Very Good to Excellent (Mass fragmentation patterns)Good (Potential for co-eluting interferences)
Sensitivity (Typical LOQ) Sub-ng/mL to low ng/mL[12]Low ng/mLng/mL[17]
Accuracy (% Recovery/Bias) 90-110%[6][12]90-110%95-105%[3][4]
Inter-Day Precision (%CV) < 15%[6][7]< 15%< 5%[3][4]
Linearity (R²) > 0.99[6]> 0.99> 0.99
Sample Prep Complexity Moderate (Protein precipitation often sufficient)High (Requires extraction and derivatization)High (Requires extraction and derivatization)
Throughput High (Run times often < 5 min)[6][9]Moderate to LowModerate

Experimental Protocols: A Self-Validating System

Herein, we provide a detailed protocol for the quantification of this compound using the gold-standard LC-MS/MS method. This protocol is designed as a self-validating system, incorporating essential quality control steps.

Detailed Protocol: LC-MS/MS Quantification of this compound

cluster_workflow LC-MS/MS Quantification Workflow Sample 1. Sample Collection (e.g., Plasma, Saliva) Spike 2. Spike Internal Standard Sample->Spike Precip 3. Protein Precipitation (e.g., Acetonitrile) Spike->Precip Centrifuge 4. Centrifugation Precip->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Inject 6. LC-MS/MS Injection Supernatant->Inject Data 7. Data Acquisition (MRM Mode) Inject->Data Quant 8. Quantification (vs. Calibration Curve) Data->Quant

Caption: Standard workflow for sample preparation and analysis via LC-MS/MS.

1. Preparation of Standards and Quality Controls (QCs):

  • Causality: A calibration curve is essential to establish the relationship between instrument response and analyte concentration. QCs are independently prepared samples used to verify the accuracy and precision of the assay during the run.

  • Action: Prepare a stock solution of this compound in methanol. Serially dilute this stock to create calibration standards ranging from 0.5 to 500 ng/mL in a surrogate matrix (e.g., water or stripped plasma). Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL).

2. Sample Preparation:

  • Causality: Biological samples contain proteins and other macromolecules that can interfere with the analysis and damage the LC-MS/MS system. A protein precipitation step is a simple and effective cleanup method.[12] An isotopically labeled internal standard (IS) is added to account for variability in sample processing and instrument response.

  • Action:

    • To a 50 µL aliquot of plasma sample, standard, or QC, add 10 µL of an internal standard working solution (e.g., this compound-d4).

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.[12]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[14]

    • Carefully transfer the supernatant to a new vial for injection.

3. LC-MS/MS Analysis:

  • Causality: Chromatographic separation is crucial to resolve the analyte from potentially interfering matrix components before it enters the mass spectrometer. A C18 reversed-phase column is commonly used for separating small polar molecules.

  • Action:

    • LC System: Use a system such as a Shimadzu Nexera XR or equivalent.[12]

    • Column: Kinetex C18 or equivalent.[12]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A suitable gradient to elute this compound.

    • MS System: A triple quadrupole mass spectrometer (e.g., TSQ Vantage) operated in positive ion ESI and MRM mode.[12]

    • MRM Transitions: Specific precursor/product ion pairs for this compound and its internal standard must be optimized.

4. Data Analysis and Acceptance Criteria:

  • Causality: The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. This curve is then used to calculate the concentration of this compound in the unknown samples.

  • Action:

    • Generate a calibration curve using a linear regression model with a 1/x² weighting. The R² value must be ≥ 0.99.

    • The calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values (±20% for the LLOQ).

    • The calculated concentrations of at least 2/3 of the QC samples must be within ±15% of their nominal values.

Conclusion and Recommendations

The accurate and reproducible quantification of this compound is achievable through several analytical platforms.

  • LC-MS/MS stands out as the superior method, offering an unparalleled combination of specificity, sensitivity, and throughput. It is the recommended platform for clinical biomarker validation, pharmacokinetic studies, and any research requiring high-confidence quantitative data. Its robustness is reflected in its consistent ability to meet the stringent validation criteria set by regulatory bodies.[7][9]

  • GC-MS is a viable and powerful alternative, especially in metabolomics labs where GC-MS platforms are well-established. However, the mandatory derivatization step requires meticulous optimization and control to ensure run-to-run reproducibility.

  • HPLC-Fluorescence remains a cost-effective and reliable option for applications where the extreme sensitivity of MS is not required. It is a robust technique capable of producing highly precise and accurate data, provided that the derivatization and chromatography are well-controlled.[3][4]

Ultimately, the choice of method depends on the specific research question, the required sensitivity, sample throughput, and available resources. By understanding the principles of causality behind each technique and adhering to rigorous, self-validating protocols, researchers can generate high-quality, reproducible data that advances our understanding of the role of this compound in health and disease.

References

  • ResearchGate. (2019). A reliable method of LC‐MS/MS for the quantification of N‐acetyl‐p‐benzoquinoneimine, acetaminophen glutathione, and acetaminophen glucuronide in mice plasma, liver and kidney: Method validation and application to a pharmacokinetic study. [Link]

  • PubMed. (n.d.). A reliable LC-MS/MS method for the quantification of N-acetyl-p-benzoquinoneimine, acetaminophen glutathione and acetaminophen glucuronide in mouse plasma, liver and kidney: Method validation and application to a pharmacokinetic study. [Link]

  • PubMed Central. (n.d.). Reproducibility of Plasma Metabolome over 1 Year in a Population-Based Cohort of Black Breast Cancer Survivors. [Link]

  • PubMed. (2024). Development and validation of an LC-MS/MS method for quantifying NAD + and related metabolites in mice sciatic nerves and its application to a nerve injury animal model. [Link]

  • PubMed. (2024). Combined assessment of lysine and N-acetyl cadaverine levels assist as a potential biomarker of the smoker periodontitis. [Link]

  • bioRxiv. (n.d.). Development and validation of a precise and accurate method to determine polyamine levels in cultured cells. [Link]

  • Royal Society of Chemistry. (n.d.). Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. [Link]

  • PubMed Central. (n.d.). Reliability and Reproducibility of Metabolite Quantification Using 1H MRS in the Human Brain at 3 T and 7 T. [Link]

  • Springer Link. (n.d.). A Dansyl Chloride-HPLC Method for the Determination of Polyamines. [Link]

  • ResearchGate. (n.d.). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. [Link]

  • PubMed Central. (n.d.). Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling. [Link]

  • PubMed Central. (n.d.). Reproducibility of the NMR-based quantitative metabolomics and HBV-caused changes in human serum lipoprotein subclasses and small metabolites. [Link]

  • MDPI. (n.d.). Current Progress for Retrospective Identification of Nerve Agent Biomarkers in Biological Samples after Exposure. [Link]

  • PubMed. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. [Link]

  • National Institutes of Health. (n.d.). An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC. [Link]

  • ChemRxiv. (n.d.). Development of a GC-MS/MS method to quantify 120 gut microbiota-derived metabolites. [Link]

  • Emery Pharma. (n.d.). Biomarker Discovery: Leveraging Cell-Based Assays. [Link]

  • MDPI. (n.d.). A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC). [Link]

  • ResearchGate. (n.d.). (PDF) A Real-Life Reproducibility Assessment for NMR Metabolomics. [Link]

  • ResearchGate. (n.d.). (PDF) High Performance Liquid Chromatography of the Dansyl Derivatives of Putrescine, Spermidine, and Spermine. [Link]

  • Bruker. (n.d.). Metabolomics Strategies Using GC-MS/MS Technology. [Link]

  • PubMed Central. (2022). Advances on Bioanalysis: Recent Approaches in the Determination of Biomarkers, Drugs of Abuse and Medicines. [Link]

  • Protocols.io. (2019). METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS). [Link]

  • ScienceDirect. (n.d.). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run. [Link]

  • ResearchGate. (2015). Development and validation of a highly sensitive LC-MS/MS method for the determination of acacetin in human plasma and its application to a protein binding study. [Link]

  • eScholarship.org. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. [Link]

  • PubMed Central. (n.d.). NMR Metabolomics Methods for Investigating Disease. [Link]

  • National Institutes of Health. (2022). Targeted Metabolomic Approach to Assess the Reproducibility of Plasma Metabolites over a Four Month Period in a Free-Living Population. [Link]

  • ResearchGate. (n.d.). Development and validation of a precise and accurate method to determine polyamine levels in cultured cells. [Link]

Sources

Comparing N-Acetylcadaverine profiles across different bacterial species

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acetylcadaverine (N-Ac-Cad) is a critical, often overlooked metabolite at the intersection of polyamine toxicity, acid resistance, and industrial bio-production. While its precursor, cadaverine (1,5-diaminopentane), is a high-value polyamide monomer, N-acetylation represents a "metabolic valve"—serving as a detoxification mechanism in enteric pathogens like E. coli while acting as a yield-limiting byproduct in industrial producers like Corynebacterium glutamicum.

This guide objectively compares the this compound profiles across key bacterial species. It moves beyond simple abundance to analyze the enzymatic machinery (SpeG vs. promiscuous acetyltransferases) and provides a validated LC-MS/MS workflow for precise quantification.

Mechanistic Divergence: The Biosynthetic "Why"

To understand the profile differences, we must first compare the enzymatic machinery. N-Ac-Cad is not produced by a single conserved pathway but rather by distinct evolutionary pressures.

The Divergent Pathways
  • Industrial Producers (C. glutamicum): Here, N-Ac-Cad formation is a "leak" in the system. The organism possesses high-flux lysine decarboxylase activity. Promiscuous acetyltransferases (often mapped to genes like ncgl2915 or dap variants) acetylate cadaverine, diverting carbon away from the desired product.

  • Enteric Pathogens (E. coli, V. cholerae): N-acetylation is a survival strategy. The SpeG enzyme (Spermidine N-acetyltransferase) is structurally unique (dodecameric) and allosterically regulated.[1][2][3] It acetylates cadaverine to neutralize its charge and toxicity during high-polyamine stress or alkaline shifts.

Visualization: The Acetylation Fork

The following diagram illustrates the critical divergence point where Lysine metabolism splits between industrial accumulation (Cadaverine) and physiological modification (this compound).

BiosynthesisPathway Lysine L-Lysine (Precursor) LdcC LdcC/CadA (Decarboxylase) Lysine->LdcC Cadaverine Cadaverine (1,5-diaminopentane) Excretion Excretion/Transport (CadB) Cadaverine->Excretion Major Route (C. glutamicum) SpeG SpeG/Pat (Acetyltransferase) Cadaverine->SpeG N_Ac_Cad This compound (Target Analyte) N_Ac_Cad->Excretion Detox Route (E. coli) LdcC->Cadaverine Decarboxylation SpeG->N_Ac_Cad Acetylation (Ac-CoA dependent)

Figure 1: Divergent metabolic fates of Cadaverine. In industrial strains, the lower path is preferred; in stress-response strains, the upper path (acetylation) activates.

Comparative Profiling Data

The following table synthesizes experimental data comparing the "performance" of the N-Ac-Cad profile—defined here as the intracellular accumulation and secretion tendencies.

Table 1: this compound Profiles by Species

SpeciesPrimary Role of N-Ac-CadKey EnzymeProfile CharacteristicsIndustrial Implication
Corynebacterium glutamicum Byproduct (Yield Loss)Unspecific Acetyltransferases (e.g., ncgl2915)Constitutive Low-Level. Increases significantly when cadaverine export is blocked or during stationary phase.Negative: Target for gene deletion to improve cadaverine yield [1].[4]
Escherichia coli (K-12) Detoxification SpeG (Spermidine N-acetyltransferase)Inducible. Low basal levels; spikes 10-50x upon exposure to high exogenous polyamines or cold shock.Biomarker: Indicates polyamine stress response or biofilm modulation [2].
Pseudomonas aeruginosa Signaling/Catabolism Pau operon enzymes / SpeG homologsBiofilm-Associated. Levels fluctuate between planktonic (high cadaverine) and biofilm (high acetylation/degradation) states.Target: Modulating acetylation can force biofilm dispersal [3].
Vibrio cholerae Allosteric Regulation VcSpeGHighly Regulated. Enzyme activity is strictly controlled by polyamine binding to allosteric sites.Virulence: Linked to survival in the gut environment [4].

Experimental Workflow: Validated Quantification

To distinguish this compound from its parent amine and other acetylated polyamines (like N-acetylputrescine), a rigorous LC-MS/MS workflow is required. Optical methods (UV) lack the specificity due to the lack of a strong chromophore on the acetyl group.

The "Self-Validating" Protocol Concept

A self-validating system uses an Internal Standard (IS) that mimics the analyte's ionization but is spectrally distinct.

  • Recommended IS: N-acetyl-d4-cadaverine (synthesized) or N-acetyl-1,6-diaminohexane (structural analog).

  • Why: Corrects for matrix effects in complex bacterial lysates.

Workflow Diagram

LCMS_Workflow Sample Bacterial Culture (OD600 ~ 1.0) Quench Metabolic Quenching (60% MeOH, -40°C) Sample->Quench Rapid Stop Lysis Cell Lysis (Bead Beating) Quench->Lysis Extract Deriv Derivatization (Benzoyl Chloride) Lysis->Deriv Enhance Retention Clean SPE Cleanup (HLB Cartridge) Deriv->Clean Remove Salts LCMS LC-MS/MS Analysis (MRM Mode) Clean->LCMS Quantify

Figure 2: Optimized extraction and derivatization workflow for polyamine quantification.

Detailed Protocol: Benzoyl Chloride Derivatization LC-MS/MS

This protocol is superior to direct analysis because benzoylation adds hydrophobicity, allowing standard C18 chromatography (cheaper, more robust than HILIC) and enhancing ionization efficiency.

Reagents
  • Derivatizing Agent: 5% Benzoyl chloride in acetonitrile.

  • Buffer: 100 mM Sodium Carbonate (pH 9.0).

  • Internal Standard: d4-Cadaverine (added pre-derivatization).

Step-by-Step Methodology
  • Harvest & Quench: Centrifuge 1 mL culture (10,000 x g, 2 min). Discard supernatant. Resuspend pellet immediately in 300 µL ice-cold 80% Methanol (spiked with 1 µM Internal Standard).

  • Lysis: Transfer to bead-beating tube. Cycle: 30s ON / 30s OFF (x3). Centrifuge at max speed for 10 min at 4°C.

  • Derivatization Reaction:

    • Mix 50 µL Supernatant + 25 µL Sodium Carbonate buffer.

    • Add 25 µL Benzoyl Chloride solution . Vortex immediately for 30s.

    • Incubate at RT for 10 min.

    • Mechanism:[5][6][7][8][9][10][11] The benzoyl group attacks the free amine on the this compound (the non-acetylated end) and both amines on the IS.

  • Quench Reaction: Add 10 µL of 20% Glycine (scavenges excess benzoyl chloride).

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 5 minutes.

    • Transitions (MRM):

      • This compound-Benzoyl: Precursor [M+H]+ -> Product Ion (Benzoyl fragment).

      • Check specific m/z based on mono- vs di-benzoylation. (Note: Since N-Ac-Cad has only one free amine, it will be mono-benzoylated).

Physiological Implications & Expert Insights

The "Leak" vs. The "Shield"

In metabolic engineering, this compound is often viewed purely as carbon loss. However, data from E. coli studies suggests that maintaining a basal level of acetylation capability (SpeG activity) is crucial for strain robustness.

  • Insight: When overproducing cadaverine in E. coli, strains with deleted SpeG often show reduced viability due to polyamine toxicity.

  • Recommendation: Instead of deleting acetyltransferases entirely, consider promoter engineering to downregulate expression only during the production phase, or use temperature-sensitive mutants.

Biofilm Markers

In P. aeruginosa, the ratio of Cadaverine to this compound is a potential biomarker for biofilm maturity. High acetylation correlates with the transition to the biofilm state, where lysine degradation pathways are upregulated to scavenge carbon [3].

References

  • Kind, S., et al. (2011). "From zero to hero - Production of 1,5-diaminopentane (cadaverine) by Corynebacterium glutamicum." Metabolic Engineering.

  • Kuhn, M. L., et al. (2013). "Structural and kinetic characterization of the SpeG spermidine/spermine N-acetyltransferase." Biochemistry.

  • Li, L., et al. (2022). "Cadaverine Is a Switch in the Lysine Degradation Pathway in Pseudomonas aeruginosa Biofilm."[12] Metabolites.[4][12][13][14]

  • Le, V. T. B., et al. (2021).[2] "The Vibrio cholerae SpeG Spermidine/Spermine N-Acetyltransferase Allosteric Loop... Are Critical for Kinetic Activity."[1][2] Frontiers in Molecular Biosciences.

  • Liu, R., et al. (2019). "Quantitation of free and total N-acetylcysteine amide... using derivatization and LC-MS/MS." Journal of Chromatography B.

Sources

Head-to-head comparison of N-Acetylcadaverine detection technologies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of N-Acetylcadaverine Detection Technologies Content Type: Technical Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

This compound (NACad) is more than a simple lysine catabolite; it is an emerging biomarker lying at the intersection of bacterial metabolism and host response. Elevated levels have been implicated in periodontitis (specifically in smoker cohorts), lysine degradation disorders, and certain oncological profiles.

However, NACad presents a classic bioanalytical paradox: it is a low-molecular-weight, highly polar, non-volatile amine lacking a natural chromophore. This renders standard C18-HPLC-UV workflows ineffective.

This guide provides a head-to-head technical analysis of the three viable detection technologies: LC-MS/MS (HILIC) , GC-MS (Derivatized) , and HPLC-FLD . We move beyond datasheets to discuss matrix effects, derivatization stability, and the "void volume" trap that plagues standard protocols.

Part 1: The Biological Context (Pathway Visualization)

To understand the detection challenge, one must understand the origin. NACad is produced via the acetylation of cadaverine, a reaction often driven by bacterial N-acetyltransferases or host polyamine catabolism.

MetabolicPathway cluster_0 Interference Risk Lysine L-Lysine Cadaverine Cadaverine (1,5-Diaminopentane) Lysine->Cadaverine Lysine Decarboxylase (LdcC/CadA) NACad This compound Cadaverine->NACad N-Acetyltransferase (NATs) Excretion Urinary/Salivary Excretion NACad->Excretion

Figure 1: Metabolic trajectory of this compound. Note the structural similarity to the precursor Cadaverine, necessitating high chromatographic resolution.

Part 2: Head-to-Head Technology Matrix

The following data aggregates performance metrics from validated bioanalytical assays.

FeatureLC-MS/MS (HILIC) GC-MS (Derivatized) HPLC-FLD (Dansyl-Cl)
Primary Utility High-throughput clinical quantificationBroad metabolic profiling (Untargeted)Cost-effective routine analysis
LOD (Limit of Detection) 0.5 – 2.0 ng/mL 5 – 10 ng/mL10 – 50 ng/mL
Sample Prep Protein Precipitation (Simple)LLE + Derivatization (Complex)Derivatization (Moderate)
Selectivity High (MRM transitions)High (Retention + Mass Fingerprint)Moderate (Co-elution risks)
Throughput 5-8 mins/sample20-30 mins/sample15-25 mins/sample
Critical Weakness Matrix effects (Ion suppression)Moisture sensitivity during prepDerivative stability
Part 3: Deep Dive & Experimental Protocols
Contender A: LC-MS/MS (The Gold Standard)

Why it wins: Unmatched sensitivity and the ability to skip derivatization. The Trap: Standard Reverse Phase (C18) columns fail here. NACad is highly polar and will elute in the void volume (t0), co-eluting with salts and causing massive ion suppression.

Recommended Protocol: HILIC Separation Self-Validating Step: Use a deuterated internal standard (d4-Cadaverine or 13C-Acetylcadaverine) to track matrix effects.

  • Sample Prep: Mix 50 µL Urine/Plasma with 200 µL Acetonitrile (containing IS). Vortex 1 min. Centrifuge at 12,000g for 10 min.

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) Amide column (e.g., Waters BEH Amide, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.[1]

  • Gradient: Isocratic hold at 85% B for 1 min, ramp to 50% B over 5 mins.

  • MS Source: ESI Positive Mode.

    • Target MRM: 145.1

      
       86.1 (Quantifier), 145.1 
      
      
      
      128.1 (Qualifier).
Contender B: GC-MS (The Orthogonal Validator)

Why it wins: Structural confirmation. If you are unsure if your peak is this compound or an isomer (like N-acetylputrescine analogs), GC-MS spectral libraries (NIST) provide the fingerprint. The Trap: Polyamines are non-volatile. You must derivatize.

Recommended Protocol: Two-Step Derivatization

  • Extraction: Lyophilize 100 µL of sample.

  • Methoximation: Add 50 µL Methoxyamine-HCl in Pyridine. Incubate 60°C for 1 hr (Protects keto groups).

  • Silylation: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate 60°C for 30 mins.

  • Injection: Splitless mode at 250°C.

  • Validation: Check for the characteristic TMS-derivative fragments (M-15, M-90).

Contender C: HPLC-FLD (The Accessible Workhorse)

Why it wins: Low barrier to entry. Every lab has an HPLC. The Trap: NACad has no fluorescence. You must "tag" the primary amine.

Recommended Protocol: Dansylation

  • Reaction: Mix 100 µL sample + 100 µL Sodium Carbonate (0.1 M, pH 11) + 100 µL Dansyl Chloride (5 mg/mL in Acetone).

  • Incubation: Heat at 60°C for 20 mins in the dark (Critical: Light degrades Dansyl-Cl).

  • Quench: Add 50 µL Proline to scavenge excess reagent.

  • Detection: Ex: 340 nm, Em: 525 nm.

Part 4: Analytical Workflow Visualization

This diagram illustrates the decision logic for selecting the correct method based on sample type and sensitivity needs.

Workflow Sample Biological Sample (Urine/Saliva/Plasma) ConcCheck Expected Conc. > 1 µM? Sample->ConcCheck HPLCPath Derivatization (Dansyl-Cl) ConcCheck->HPLCPath Yes LowConc Trace Analysis (< 100 nM) ConcCheck->LowConc No HPLC HPLC-FLD (Routine QC) HPLCPath->HPLC LCMSPath Protein Ppt (Acetonitrile) LowConc->LCMSPath Quantification GCMSPath Lyophilization + Silylation (MSTFA) LowConc->GCMSPath Unknown ID LCMS LC-MS/MS (HILIC) (High Sensitivity) LCMSPath->LCMS GCMS GC-MS (Structural ID) GCMSPath->GCMS

Figure 2: Decision tree for method selection. LC-MS/MS is preferred for quantification, while GC-MS serves for qualitative verification.

References
  • Biomarker Context & Periodontitis

    • Mamilla, R., et al. (2024).[2] "Combined assessment of lysine and N-acetyl cadaverine levels assist as a potential biomarker of the smoker periodontitis."[2] Amino Acids.[3][4]

  • LC-MS/MS Methodology (HILIC Applications)

    • Taira, K., et al. (2013).[5] "Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry." (Demonstrates HILIC/MS workflow for polar urinary metabolites).

  • GC-MS Quantification Standards

    • Kelley, R. I., & Stamas, J. N. (1992). "Quantification of N-acetyl-L-aspartic acid in urine by isotope dilution gas chromatography-mass spectrometry.
  • HPLC-FLD Derivatization Chemistry

    • Ercal, N., et al. (1996). "High-performance liquid chromatography assay for N-acetylcysteine in biological samples following derivatization with N-(1-pyrenyl)maleimide.

Sources

A Senior Application Scientist's Guide to Validating N-Acetylcadaverine's Role in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Significance of N-Acetylcadaverine

This compound, an acetylated derivative of the diamine cadaverine, is an increasingly recognized metabolite in various biological systems.[1] Cadaverine itself is a product of lysine decarboxylation and plays roles in plant stress responses and as a building block for valuable polymers.[2][3] The acetylation of polyamines like cadaverine is a critical regulatory mechanism, often converting them into an inert form to control their intracellular concentrations and prevent toxicity.[4][5] Understanding the specific pathway that governs the synthesis of this compound is paramount for elucidating its precise physiological functions and for identifying potential therapeutic targets, especially in the context of microbial pathogenesis where polyamine metabolism is crucial for virulence.[6][7]

This guide provides a comparative framework of robust experimental strategies to validate the hypothesized role of a specific enzyme—a putative N-acetyltransferase (NAT)—in the biosynthesis of this compound. We will explore both in vivo and in vitro approaches, detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific rigor.

The Hypothesized Metabolic Pathway: A Focused Investigation

The central hypothesis for this guide is that a specific, uncharacterized enzyme, hereafter referred to as 'putative NAT', catalyzes the conversion of cadaverine to this compound using Acetyl-CoA as the acetyl group donor. This is a common mechanism for the acetylation of biomolecules.[8][9] The validation of this pathway requires demonstrating that the putative NAT is both necessary and sufficient for this biochemical transformation under physiological conditions.

N_Acetylcadaverine_Pathway cluster_0 Cellular Environment Cadaverine Cadaverine putativeNAT Putative N-acetyltransferase (NAT) Cadaverine->putativeNAT AcetylCoA Acetyl-CoA AcetylCoA->putativeNAT NAcetylcadaverine This compound CoA Coenzyme A putativeNAT->NAcetylcadaverine putativeNAT->CoA

Caption: Hypothesized enzymatic synthesis of this compound from cadaverine and Acetyl-CoA.

Experimental Validation Strategies: A Comparative Approach

To rigorously validate the proposed pathway, a multi-faceted approach is essential. We will compare two primary methodologies: a genetic knockout strategy to establish necessity in vivo, and an in vitro enzymatic assay to demonstrate sufficiency and direct catalytic activity.

Methodology Principle Primary Question Answered Key Advantages Potential Limitations
CRISPR-Cas9 Gene Knockout Inactivation of the gene encoding the putative NAT in a model organism.Is the putative NAT necessary for this compound production in vivo?Provides definitive in vivo evidence. High specificity.[10] Allows for phenotypic analysis.Off-target effects are possible. Compensation by other enzymes could mask the phenotype.[11]
In Vitro Enzymatic Assay Recombinant expression and purification of the putative NAT to test its activity with purified substrates.Is the putative NAT sufficient to directly catalyze the acetylation of cadaverine?Directly measures enzymatic activity. Allows for kinetic characterization (Km, Vmax).[12] High degree of control.In vitro conditions may not fully reflect the cellular environment. Requires successful protein expression and purification.

Methodology 1: CRISPR-Cas9 Mediated Gene Knockout

This "loss-of-function" approach is the gold standard for implicating a gene in a specific biological process.[13] By deleting the gene for the putative NAT, we can observe the direct consequence on this compound levels in the cell. A significant reduction or complete ablation of the metabolite in the knockout strain compared to the wild-type would provide strong evidence for the gene's essential role in the pathway.

CRISPR_Workflow start Design & Synthesize gRNA targeting putative NAT gene transform Transform Host Cells with Cas9 & gRNA (e.g., plasmid) start->transform select Select & Isolate Transformed Colonies transform->select verify Verify Gene Knockout (PCR & Sanger Sequencing) select->verify culture Culture Wild-Type (WT) & Knockout (KO) Strains verify->culture extract Metabolite Extraction from WT & KO Cells culture->extract analyze LC-MS/MS Quantification of this compound extract->analyze compare Compare Metabolite Levels (WT vs. KO) analyze->compare

Caption: Experimental workflow for CRISPR-Cas9 knockout and metabolite analysis.

Detailed Protocol: CRISPR-Cas9 Knockout and LC-MS/MS Analysis
  • gRNA Design & Plasmid Construction:

    • Design two or more single guide RNAs (sgRNAs) targeting early exons of the putative NAT gene to ensure a frameshift mutation upon non-homologous end joining repair.

    • Clone the designed sgRNAs into a suitable CRISPR-Cas9 expression vector for your model organism (e.g., E. coli, S. cerevisiae, or human cell line).

  • Transformation and Selection:

    • Introduce the CRISPR-Cas9/sgRNA plasmid into the host cells using an appropriate transformation protocol (e.g., electroporation, chemical transformation).

    • Select for successful transformants using an antibiotic or nutritional marker present on the plasmid.

  • Verification of Knockout:

    • Isolate genomic DNA from several colonies.

    • Perform PCR using primers flanking the target site. A successful deletion or insertion will result in a size change of the PCR product.

    • Confirm the mutation by Sanger sequencing the PCR product. This step is critical to ensure the knockout is as intended.

  • Cell Culture and Metabolite Extraction:

    • Culture the verified knockout strain and a wild-type control in parallel under identical conditions. Grow sufficient biological replicates (n=3-5) for statistical power.

    • Harvest cells during the mid-logarithmic growth phase.

    • Quench metabolism rapidly (e.g., by adding cold methanol).

    • Extract metabolites using a suitable solvent system (e.g., an acetonitrile/methanol/water mixture).

  • LC-MS/MS Quantification:

    • Develop a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound.[14][15]

    • Use a stable isotope-labeled internal standard for accurate quantification if available.

    • Prepare a calibration curve using a pure this compound standard.[16]

    • Analyze the extracts from both wild-type and knockout strains.

Expected Data and Interpretation

The primary output will be the quantified concentration of this compound in both cell types. The data should be presented clearly for comparison.

Strain Replicate 1 (µM) Replicate 2 (µM) Replicate 3 (µM) Average (µM) Std. Deviation
Wild-Type 15.216.514.815.50.87
putative NAT KO < 0.1 (Below LOQ)< 0.1 (Below LOQ)< 0.1 (Below LOQ)< LOQN/A
LOQ: Limit of Quantification

A result where this compound is undetectable or significantly reduced in the knockout strain provides strong evidence that the targeted gene is essential for its synthesis in vivo.

Methodology 2: In Vitro Acetyltransferase Activity Assay

This "gain-of-function" approach directly tests the biochemical activity of the purified putative NAT enzyme. By providing the enzyme with its hypothesized substrates (cadaverine and Acetyl-CoA) in a controlled environment, we can measure the formation of the product, this compound. This confirms the enzyme's direct catalytic role.

Detailed Protocol: Recombinant Protein Expression and Enzymatic Assay
  • Gene Cloning and Protein Expression:

    • Clone the coding sequence of the putative NAT gene into an expression vector (e.g., pET vector with a His-tag for purification).

    • Transform the expression vector into a suitable host (e.g., E. coli BL21(DE3)).

    • Induce protein expression (e.g., with IPTG) and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

    • Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

  • Enzymatic Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Set up reactions in microcentrifuge tubes or a 96-well plate. A typical reaction would include:

      • Purified putative NAT enzyme (e.g., 1-5 µg)

      • Cadaverine (e.g., 1 mM)

      • Acetyl-CoA (e.g., 1 mM)

      • Reaction buffer to a final volume of 50 µL.

    • Crucial Controls: Include reactions lacking the enzyme, lacking cadaverine, and lacking Acetyl-CoA to ensure product formation is dependent on all three components. An enzyme inactivated by boiling can also serve as a negative control.

  • Reaction and Quenching:

    • Incubate the reactions at an optimal temperature (e.g., 37°C) for a set time (e.g., 30 minutes).

    • Stop the reaction by adding a quenching agent like cold acetonitrile or trichloroacetic acid.

  • Product Detection and Quantification:

    • The most direct method is to quantify the this compound produced via LC-MS/MS, as described previously.

    • Alternatively, a colorimetric assay can be used to detect the co-product, Coenzyme A (CoA-SH), using DTNB (Ellman's reagent), which reacts with the free thiol group to produce a yellow product measured at 412 nm.[17] This is a higher-throughput method suitable for kinetic studies.

Expected Data and Interpretation

Using LC-MS/MS, you would expect to see a distinct peak for this compound only in the complete reaction mixture.

Reaction Condition This compound Detected (Peak Area) Conclusion
Complete Reaction (+ Enzyme, + Cadaverine, + Acetyl-CoA) 1,500,000Product formed
No Enzyme Control Not DetectedEnzyme is required
No Cadaverine Control Not DetectedCadaverine is the substrate
No Acetyl-CoA Control Not DetectedAcetyl-CoA is the acetyl donor
Boiled Enzyme Control Not DetectedActive enzyme is required

These results would confirm that the purified putative NAT is sufficient to directly catalyze the N-acetylation of cadaverine.

Conclusion: A Synergistic Approach to Pathway Validation

Validating the role of an enzyme within a metabolic pathway requires a rigorous, multi-pronged strategy. The genetic knockout approach provides definitive evidence of the enzyme's necessity within a living system, while the in vitro enzymatic assay confirms its direct catalytic capability. By employing both methodologies, researchers can build a compelling and self-validating case for the function of this compound and the specific enzyme responsible for its synthesis. This foundational knowledge is critical for advancing our understanding of metabolic regulation and for the development of novel therapeutics targeting these pathways.

References

  • This compound | C7H16N2O | CID 189087. PubChem, National Center for Biotechnology Information. [Link]

  • Shoup, R. E., & Wolfe, J. A. (2019). Quantitation of free and total N-acetylcysteine amide and its metabolite N-acetylcysteine in human plasma using derivatization and electrospray LC-MS/MS. Journal of Chromatography B, 1110-1111, 122-129. [Link]

  • Pang, Z., et al. (2017). Reprogramming metabolic pathways in vivo with CRISPR/Cas9 genome editing to treat hereditary tyrosinaemia. Nature Communications, 8, 15821. [Link]

  • Wishart, D. S., et al. (2022). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 12(11), 1104. [Link]

  • Zhao, Y., et al. (2019). Combinatorial CRISPR-Cas9 metabolic screens reveal critical redox control points dependent on the KEAP1-NRF2 regulatory axis. Molecular Cell, 73(4), 833-843.e6. [Link]

  • Tofino-Vian, M., et al. (2021). The landscape of CRISPR/Cas9 for inborn errors of metabolism. Journal of Translational Medicine, 19(1), 22. [Link]

  • Di Martino, M. L., et al. (2023). A polyamine acetyltransferase regulates the motility and biofilm formation of Acinetobacter baumannii. Scientific Reports, 13(1), 9660. [Link]

  • Lairson, L. L., et al. (2014). Metabolomic strategies for the identification of new enzyme functions and metabolic pathways. Current Opinion in Chemical Biology, 19, 48-56. [Link]

  • PmvE, a Polyamine N-Acetyltransferase-Like Enzyme, Plays a Role in the Virulence of Enterococcus faecalis. ResearchGate. [Link]

  • Schneider, A., et al. (2023). Polyamine and Ethanolamine Metabolism in Bacteria as an Important Component of Nitrogen Assimilation for Survival and Pathogenicity. International Journal of Molecular Sciences, 24(5), 4588. [Link]

  • Regulation of Metabolic Pathways. Chemistry LibreTexts. [Link]

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A Comparative Guide to the Correlation of N-Acetylcadaverine with Key Metabolic Markers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of N-Acetylcadaverine, a metabolite increasingly recognized for its potential as a biomarker in various physiological and pathological states. We will explore its metabolic origins, its documented correlations with other key metabolic markers, and provide a robust experimental framework for its quantification. This document is intended for researchers, scientists, and drug development professionals seeking to understand the broader metabolic context of this compound.

Introduction to this compound: Beyond a Simple Metabolite

This compound is an acetylated form of cadaverine, a diamine produced from the decarboxylation of the amino acid lysine.[1] As a human metabolite, its presence and concentration can reflect significant shifts in cellular metabolism, particularly within the polyamine pathway.[1][2] Polyamines are crucial for cell growth, proliferation, and differentiation. The acetylation of polyamines, including cadaverine, is a critical step in their catabolism and excretion, making this compound a key indicator of polyamine turnover.[3] Understanding its correlations with other metabolites is paramount for elucidating its role in health and disease.

The Metabolic Journey: From Lysine to this compound

The biosynthesis of this compound is a multi-step process primarily linked to both host and microbial metabolism. The causality of this pathway is crucial: increased lysine decarboxylation, often driven by microbial activity or cellular stress, leads to a larger pool of cadaverine available for acetylation.

  • Step 1: Lysine Decarboxylation: The essential amino acid Lysine is converted to Cadaverine by the enzyme lysine decarboxylase. This step is particularly prominent in the gut microbiome.

  • Step 2: Acetylation: Cadaverine is then acetylated by N-acetyltransferases (NATs), using acetyl-CoA as a donor, to form this compound.[4][5] This acetylation neutralizes a positive charge, facilitating its excretion from the cell and preventing toxic accumulation of polyamines.[3]

The following diagram illustrates this core metabolic pathway.

Lysine Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase NAcetylcadaverine NAcetylcadaverine Cadaverine->NAcetylcadaverine  N-Acetyltransferase (NAT) AcetylCoA AcetylCoA AcetylCoA->NAcetylcadaverine Acetyl Group Donor cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Saliva) Spike Spike with Isotopically-Labeled Internal Standards Sample->Spike Extract Protein Precipitation & Metabolite Extraction (e.g., with Methanol) Spike->Extract Centrifuge Centrifugation & Supernatant Collection Extract->Centrifuge UPLC UHPLC Separation (e.g., C18 column) Centrifuge->UPLC MS Tandem MS Detection (MRM Mode) UPLC->MS Quant Quantification (Peak Area Ratio to Internal Standard) MS->Quant Stats Statistical Analysis Quant->Stats

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.